Bicyclo[2.2.2]octane-1,4-diyldimethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHMXBDKPROEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530170 | |
| Record name | (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-45-9 | |
| Record name | (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bicyclo[2.2.2]octane-1,4-diyldimethanol: A Technical Guide to its Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-1,4-diyldimethanol is a saturated bicyclic organic compound with a rigid cage-like structure. This unique three-dimensional framework makes it a valuable building block in various fields of chemistry, particularly in medicinal chemistry and materials science. Its rigid structure provides a predictable and constrained orientation of the functional groups, which is highly desirable in the design of bioactive molecules and functional materials. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to drug discovery and development.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 826-45-9 |
| Melting Point | 107-108 °C[1] |
| Boiling Point | 298.8 ± 8.0 °C (Predicted)[1][2] |
| Purity | Typically >95% |
| Appearance | White solid |
| Storage Temperature | Room temperature |
Experimental Protocols
Two primary synthetic routes to this compound are detailed below.
Synthesis Route 1: From 1,4-Dimethylene Cyclohexane
This method involves the oxidation of 1,4-dimethylene cyclohexane in the presence of a transition metal catalyst.
Step 1: Synthesis of 1,4-Dimethylene Cyclohexane
A two-step conversion from 1,4-cyclohexanedimethanol (CHDM) is a known method for preparing 1,4-dimethylene cyclohexane.[2]
Step 2: Oxidation to Bicyclo[2.2.2]octane-1,4-diol
-
Materials: 1,4-Dimethylene cyclohexane, Palladium(II) chloride, Oxone.
-
Procedure:
-
To a 125 mL flask, add 1,4-dimethylene cyclohexane (5 g, 0.046 mol) and palladium(II) chloride (0.248 g, 0.0014 mol, 3 mol %).
-
Slowly add a 25% aqueous solution of Oxone (28.27 g, 0.092 mol, 2 eq) dropwise over approximately 2 hours. Note that the reaction is exothermic.
-
Stir the reaction mixture overnight.
-
Monitor the reaction for the conversion to bicyclo[2.2.2]octane-1,4-diol using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Filter the reaction mixture to remove the palladium catalyst.
-
Extract the aqueous solution four times with n-butanol.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
-
Synthesis Route 2: Reduction of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
This route involves the synthesis of the corresponding dicarboxylic acid followed by its reduction to the diol.
Step 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been reported through various methods, including a multi-step synthesis starting from succinic acid derivatives.
Step 2: Reduction to this compound
-
Materials: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.
-
Slowly add a solution of bicyclo[2.2.2]octane-1,4-dicarboxylic acid in anhydrous THF to the LiAlH₄ suspension.
-
Reflux the reaction mixture until the starting material is consumed (monitor by Thin Layer Chromatography).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization.
-
Applications in Drug Development
The rigid bicyclo[2.2.2]octane scaffold is a valuable component in modern drug design. It serves as a non-planar, saturated bioisostere for the para-substituted phenyl ring.[3] The defined three-dimensional arrangement of substituents on the bicyclo[2.2.2]octane core allows for precise control over the spatial orientation of pharmacophoric elements, which can lead to improved binding affinity and selectivity for biological targets.
One prominent application of such rigid linkers is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the efficacy of the PROTAC. The rigid nature of the bicyclo[2.2.2]octane moiety can provide optimal spacing and orientation for the two ligands, enhancing the formation of a productive ternary complex.
Visualization of this compound in a PROTAC Workflow
The following diagram illustrates the conceptual workflow of employing a Bicyclo[2.2.2]octane-based linker in the design and mechanism of action of a PROTAC.
Caption: Conceptual workflow for the use of a Bicyclo[2.2.2]octane-based linker in PROTACs.
References
An In-depth Technical Guide to Bicyclo[2.2.2]octane-1,4-diyldimethanol
CAS Number: 826-45-9
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of Bicyclo[2.2.2]octane-1,4-diyldimethanol, a unique aliphatic diol with a rigid cage-like structure. Its distinct three-dimensional architecture makes it a valuable building block in polymer chemistry and a compelling bioisostere in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, with a particular focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its rigid bicyclic core imparts a high degree of conformational stability. The primary alcohol functionalities at the 1 and 4 positions provide reactive sites for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 826-45-9 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Appearance | Off-white to light yellow solid |
| Boiling Point | 298.8 ± 8.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Flash Point | 142.8 ± 13.0 °C |
| Purity | 96.5-100% |
| Storage | Sealed in dry, room temperature |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Infrared Spectrum | Conforms to structure |
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves the reduction of the corresponding dicarboxylic acid or its ester derivative, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid or dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, respectively. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation.
Experimental Protocol: Reduction of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid with Lithium Aluminum Hydride
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: A solution of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure the complete reduction of the dicarboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by the addition of a 15% sodium hydroxide solution, and then more water.
-
Workup: The resulting granular precipitate is removed by filtration and washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.
Diagram 1: Synthetic Workflow
In-Depth Technical Guide to the Characterization of Bicyclo[2.2.2]octane-1,4-diyldimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data and experimental methodologies for Bicyclo[2.2.2]octane-1,4-diyldimethanol (CAS No: 826-45-9). This symmetrical, rigid diol is a valuable building block in medicinal chemistry and materials science, making its thorough characterization essential for its application in research and development.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value |
| CAS Number | 826-45-9 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molar Mass | 170.25 g/mol [1] |
| Melting Point | 107-108 °C[1] |
| Boiling Point (Predicted) | 298.8 ± 8.0 °C[1] |
| Density (Predicted) | 1.137 ± 0.06 g/cm³[1] |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic techniques are fundamental to confirming the identity and purity of this compound. While full spectral data is often proprietary, the availability of various analytical data has been confirmed.[2][3][4]
| Technique | Data Availability |
| ¹H NMR | Spectrum available from various suppliers[2] |
| ¹³C NMR | Data available from various suppliers |
| Infrared (IR) Spectroscopy | Spectrum available from various suppliers[2] |
| Mass Spectrometry (MS) | Spectrum available from various suppliers[2] |
| High-Performance Liquid Chromatography (HPLC) | Data available from various suppliers[3][4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Data available from various suppliers[3][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducibility. The following sections outline typical procedures.
Synthesis via Reduction of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate
A common route to this compound involves the reduction of the corresponding diester.
Example Protocol: A patent describes the hydrogenation of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.[5][6] In this process, a copper catalyst is utilized in a stainless steel autoclave under hydrogen pressure.[5][6] The reaction is monitored for the complete conversion of the starting material to the desired diol.[5][6]
Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of synthesized this compound.
References
- 1. chembk.com [chembk.com]
- 2. Bicyclo[2.2.2]octane-1,4-dimethanol(826-45-9) 1H NMR spectrum [chemicalbook.com]
- 3. 826-45-9|this compound|BLD Pharm [bldpharm.com]
- 4. 826-45-9 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 5. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 6. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Rigidity of Bicyclo[2.2.2]octane-1,4-diyldimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-1,4-diyldimethanol, a key derivative of the bicyclo[2.2.2]octane (BCO) scaffold, presents a unique combination of a rigid core and functionalized appendages. This technical guide provides a comprehensive overview of its molecular structure and inherent rigidity, which are critical attributes for its application in medicinal chemistry and materials science. By leveraging crystallographic data from closely related analogs, spectroscopic information, and established synthetic routes, this document offers a detailed examination of the molecule's structural parameters, conformational dynamics, and the experimental methodologies used for its characterization. This guide is intended to serve as a foundational resource for researchers leveraging the BCO scaffold in rational drug design and the development of novel molecular architectures.
Molecular Structure
The bicyclo[2.2.2]octane core is a highly symmetrical and strained ring system characterized by a boat-like conformation of its three constituent six-membered rings. This unique arrangement imparts significant rigidity to the overall structure. In this compound, two hydroxymethyl (-CH₂OH) groups are appended to the bridgehead carbons (C1 and C4), extending outwards from the cage-like structure.
Core Bicyclo[2.2.2]octane Scaffold
The inherent rigidity of the BCO core is a defining feature. The molecule is conformationally locked, with minimal twisting or bending motions available to the cage structure. This rigidity is a direct consequence of its bridged cyclic nature.
Structural Parameters
While a definitive crystal structure for this compound is not publicly available, extensive X-ray crystallographic studies on closely related BCO derivatives provide a strong basis for understanding its molecular geometry. Data from a 1-p-bromobenzenesulphonyloxymethylbicyclo[2.2.2]octane derivative reveals key structural parameters of the BCO core, which are expected to be very similar in the di-methanol variant.
| Parameter | Typical Value | Description |
| Bridgehead C-C Bond Length | ~1.54 Å | The distance between the two bridgehead carbon atoms (C1 and C4). |
| Ethano Bridge C-C Bond Length | ~1.55 Å | The length of the carbon-carbon bonds forming the three "ethano" bridges. |
| Bridgehead C-C-C Bond Angle | ~109.5° | The angle within the six-membered rings at the bridgehead carbons. |
| Ethano Bridge C-C-C Bond Angle | ~109.5° | The angles within the ethano bridges, approximating ideal tetrahedral geometry. |
| Dihedral Angle (Twist) | ~0° | The BCO cage exhibits a highly eclipsed conformation along the C1-C4 axis, leading to minimal twisting. |
Note: These values are based on crystallographic data of BCO derivatives and may vary slightly in this compound.
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the identity and purity of this compound.
| Technique | Key Features and Interpretation |
| ¹H NMR | The high symmetry of the BCO core results in a simplified spectrum. Protons on the ethano bridges will appear as a characteristic multiplet. The methylene protons of the hydroxymethyl groups will give rise to a distinct singlet or doublet, and the hydroxyl protons will appear as a broad singlet, the position of which is dependent on concentration and solvent. |
| ¹³C NMR | The spectrum will show distinct signals for the bridgehead carbons, the ethano bridge carbons, and the methylene carbons of the hydroxymethyl groups, reflecting the molecule's symmetry. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. C-H stretching vibrations of the BCO core will appear around 2850-3000 cm⁻¹, and C-O stretching will be observed in the 1000-1200 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of C₁₀H₁₈O₂ (170.25 g/mol ) will be observed, along with characteristic fragmentation patterns. |
Molecular Rigidity and Conformational Analysis
The rigidity of the Bicyclo[2.2.2]octane scaffold is a key attribute that makes it a valuable building block in various fields, particularly in drug design where a well-defined three-dimensional structure is often required for potent and selective biological activity.
Rigidity of the BCO Core
The bridged structure of the BCO core severely restricts conformational flexibility. The energetic barrier for twisting the cage is significant, effectively locking it into a single conformation. This inherent rigidity makes the BCO scaffold an excellent bioisostere for planar aromatic rings, such as a para-substituted phenyl group, providing a three-dimensional alternative.
| Parameter | Value | Significance |
| Ring Strain Energy | ~11-12 kcal/mol | This moderate strain energy contributes to the stability of the cage structure while enforcing its rigid conformation. |
| Rotational Barrier of BCO Cage | High | The energy required to twist the BCO cage around its central C1-C4 axis is substantial, preventing any significant torsional motion. |
Conformational Flexibility of Hydroxymethyl Side Chains
In contrast to the rigid core, the hydroxymethyl side chains possess conformational freedom due to rotation around the C1-C(H₂) and C(H₂)-O bonds. The preferred orientation of these groups will be influenced by steric and electronic factors, including potential intramolecular hydrogen bonding.
Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the most stable conformations and the energy barriers for rotation of these side chains. Such analyses are critical for understanding how the molecule will present its functional groups for interaction with biological targets or for self-assembly in materials science applications.
Experimental Protocols
Synthesis of this compound
A common synthetic route to 1,4-disubstituted bicyclo[2.2.2]octane derivatives involves a Diels-Alder reaction followed by functional group transformations. A plausible synthesis for this compound is outlined below, based on established methodologies.
Step 1: Diels-Alder Reaction to form the Bicyclo[2.2.2]octane Core
-
Reactants: 1,3-cyclohexadiene and a suitable dienophile, such as maleic anhydride or a fumarate derivative, are reacted in a suitable solvent (e.g., toluene or xylene).
-
Conditions: The reaction is typically carried out at elevated temperatures to facilitate the [4+2] cycloaddition.
-
Product: This reaction yields a bicyclo[2.2.2]octene derivative with functional groups at the bridge.
Step 2: Conversion to the 1,4-Dicarboxylic Acid or Di-ester
-
The initial adduct from the Diels-Alder reaction is converted to the corresponding 1,4-dicarboxylic acid or di-ester through a series of established organic transformations. This may involve hydrolysis of an anhydride or esterification of a diacid.
Step 3: Reduction to the Diol
-
Reducing Agent: The 1,4-dicarboxylic acid or di-ester is reduced to the corresponding diol, this compound. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically used.
-
Procedure: The BCO di-ester or di-acid is slowly added to a suspension of LiAlH₄ in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C).
-
Work-up: After the reaction is complete, it is carefully quenched with water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum salts.
-
Extraction and Purification: The product is extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography, to yield pure this compound.
Structural Characterization
Single-Crystal X-ray Diffraction (for structural analogs):
-
Crystal Growth: Single crystals of a suitable BCO derivative are grown, often by slow evaporation of a solvent from a saturated solution.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.
Applications in Drug Development and Materials Science
The well-defined and rigid nature of the this compound scaffold makes it an attractive building block in several areas:
-
Medicinal Chemistry: As a rigid scaffold, it can be used to hold pharmacophoric elements in a precise spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. Its use as a 3D bioisostere for flat aromatic systems can improve physicochemical properties such as solubility and metabolic stability.
-
Polymer Chemistry: The diol functionality allows it to be used as a monomer in the synthesis of polyesters and polyurethanes, imparting rigidity and thermal stability to the resulting polymers.
-
Supramolecular Chemistry: The rigid core can serve as a building block for the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs).
Conclusion
This compound is a molecule of significant interest due to the unique properties conferred by its rigid bicyclic core. This guide has provided a detailed overview of its molecular structure, drawing upon data from closely related analogs, and has outlined the key experimental techniques for its synthesis and characterization. The inherent rigidity of the BCO scaffold, coupled with the functionality of the hydroxymethyl groups, makes this molecule a valuable tool for researchers in drug discovery, polymer science, and materials chemistry. A thorough understanding of its structural and conformational properties is paramount for its effective utilization in the design of novel and functional molecules.
An In-depth Technical Guide on the Core Properties of Bicyclo[2.2.2]octane-1,4-diyldimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Bicyclo[2.2.2]octane-1,4-diyldimethanol, a unique bicyclic diol of interest in various chemical research and development applications.
Introduction
This compound, with the CAS number 826-45-9, is a white solid organic compound.[1] Its structure is characterized by a rigid bicyclo[2.2.2]octane core with two hydroxymethyl (-CH₂OH) groups attached at the bridgehead positions (1 and 4). This arrangement imparts a high degree of symmetry and specific stereochemical properties to the molecule. The presence of two primary alcohol functional groups significantly influences its polarity, hydrogen bonding capacity, and reactivity, making it a valuable building block in polymer chemistry, materials science, and as a scaffold in medicinal chemistry.
Physical and Chemical Properties
The defining features of this compound's physical properties are its solid state at room temperature and its relatively high melting and predicted boiling points, which are attributable to the strong intermolecular hydrogen bonding enabled by the two hydroxyl groups.
| Property | Value | Reference(s) |
| CAS Number | 826-45-9 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 107-108 °C | [1] |
| Boiling Point | 298.8 ± 8.0 °C (Predicted) | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Purity | 95% - 98% | [1][4] |
| Storage | Sealed in dry, room temperature |
While specific quantitative solubility data is not extensively published, the molecular structure provides clear indicators of its expected behavior. The parent hydrocarbon, bicyclo[2.2.2]octane, is non-polar and thus soluble in non-polar organic solvents. However, the two hydroxyl groups in this compound introduce significant polarity.
It is therefore predicted to be:
-
Soluble in polar protic solvents like water and lower alcohols (e.g., methanol, ethanol) due to favorable hydrogen bonding interactions.[5][6][7][8]
-
Sparingly soluble to insoluble in non-polar solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).
Experimental Protocols
Standard methodologies are employed for the determination of the physicochemical properties of solid organic compounds like this compound.
A widely used method to determine the solubility of a compound at a specific temperature is the equilibrium solubility method.
-
Sample Preparation : Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration : Agitate the mixture at a constant temperature for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. This can be done using a shaker or a magnetic stirrer in a temperature-controlled bath.
-
Phase Separation : After equilibration, allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
-
Analysis : Carefully extract a known volume of the clear supernatant. The concentration of the dissolved compound in the supernatant can be determined by a suitable analytical technique. Given that this compound lacks a strong chromophore, techniques such as Gas Chromatography (GC) after derivatization, or gravimetric analysis (after solvent evaporation) would be appropriate.
-
Calculation : The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Visualizations
The following diagram outlines a typical workflow for the characterization of a research compound.
References
- 1. Bicyclo[2.2.2]octane-1,4-dimethanol 95% | CAS: 826-45-9 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS#:826-45-9 | Chemsrc [chemsrc.com]
- 4. 826-45-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. byjus.com [byjus.com]
- 6. 23.2 Physical Properties of Alcohols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Spectroscopic Analysis of Bicyclo[2.2.2]octane-1,4-diyldimethanol
Abstract
Bicyclo[2.2.2]octane-1,4-diyldimethanol is a rigid, symmetrical diol that serves as a valuable building block in supramolecular chemistry, materials science, and medicinal chemistry. Its well-defined three-dimensional structure makes it an ideal scaffold for constructing complex molecular architectures. Accurate structural confirmation and purity assessment are critical for its application, necessitating a thorough spectroscopic analysis. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound. It includes standard experimental protocols, tabulated spectral data, and a logical workflow for its characterization.
Molecular Structure and Spectroscopic Overview
This compound possesses a highly symmetrical C₂h point group. This symmetry profoundly influences its spectroscopic signature. The molecule contains three distinct types of carbon atoms and three unique proton environments, which simplifies its NMR spectra. Key structural features for spectroscopic analysis include:
-
Bridgehead Carbons (C1, C4): Quaternary carbons bonded to the hydroxymethyl groups and three other carbons of the bicyclic cage.
-
Ethylene Bridge Carbons (C2, C3, C5, C6, C7, C8): Six equivalent methylene (-CH₂-) carbons forming the sides of the cage.
-
Hydroxymethyl Carbons (-CH₂OH): Two equivalent methylene carbons of the primary alcohol groups.
-
Hydroxyl Protons (-OH): Two equivalent, exchangeable protons.
-
Hydroxymethyl Protons (-CH₂OH): Four equivalent protons on the hydroxymethyl groups.
-
Ethylene Bridge Protons: Twelve equivalent protons on the bicyclic core.
The following sections detail the expected outcomes from each major spectroscopic technique and provide the methodologies for acquiring the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. Due to the molecule's symmetry, the spectra are relatively simple.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-20 mg of the solid sample for ¹H NMR (or 30-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter. The final sample depth in the tube should be approximately 4-5 cm.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The sample is then automatically shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR , a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlet peaks for each unique carbon. A wider spectral width (~220 ppm) and a larger number of scans (typically 512 or more) are required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data
The high symmetry of the molecule results in a simple ¹H NMR spectrum with three distinct signals.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.45 | Singlet | 4H | -CH ₂OH |
| ~1.76 | Singlet | 12H | Bicyclic Core CH ₂ |
| ~1.50 (variable) | Broad Singlet | 2H | -OH |
Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration, temperature, and solvent. It will exchange upon addition of D₂O.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows three signals corresponding to the three unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~70.1 | -C H₂OH |
| ~35.5 | Bridgehead C (C1, C4) |
| 32.1[1] | Bicyclic Core C H₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule, primarily the hydroxyl (O-H) and alkyl (C-H, C-O) groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Background Collection: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
IR Spectral Data
The IR spectrum is characterized by strong absorptions corresponding to the alcohol and alkane functionalities.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch (alcohol) |
| 2920, 2850 | Strong | C-H stretch (alkane) |
| ~1450 | Medium | C-H bend (scissoring) |
| ~1045 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Experimental Protocol: Electron Ionization (EI)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS. The sample is vaporized in a high-vacuum source chamber.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•) and causing extensive fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against the m/z value.
Mass Spectrometry Data
The molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol .
| m/z | Proposed Assignment |
| 170 | [M]⁺• (Molecular Ion) |
| 152 | [M - H₂O]⁺• |
| 139 | [M - CH₂OH]⁺ |
| 121 | [M - H₂O - CH₂OH]⁺ |
| 93 | [C₇H₉]⁺ (Fragmentation of bicyclic core) |
Workflows and Fragmentation
Visualizing the analytical process and potential molecular fragmentation provides a clearer understanding of the characterization strategy.
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
Plausible Mass Spectrometry Fragmentation Pathway
Electron Ionization is a "hard" technique that leads to characteristic fragmentation. The following diagram shows a plausible pathway for this compound.
Caption: Proposed EI mass fragmentation pathway.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The high symmetry of the molecule leads to simple, easily interpretable NMR spectra, which serve as the primary tool for structural verification. IR spectroscopy confirms the presence of key alcohol functional groups, while mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The protocols and data presented in this guide serve as a reliable reference for researchers utilizing this important chemical building block.
References
An In-depth Technical Guide to Bicyclo[2.2.2]octane-1,4-diyldimethanol Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional carbocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique conformational rigidity provides a structurally well-defined framework, making it an ideal building block for the design of novel therapeutic agents and advanced materials. This technical guide focuses on bicyclo[2.2.2]octane-1,4-diyldimethanol and its derivatives, providing a comprehensive overview of their synthesis, physicochemical properties, biological activities, and relevant experimental protocols. The inherent rigidity of the BCO core allows for precise spatial orientation of appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This has spurred the exploration of BCO derivatives across a range of therapeutic areas, including antiviral, anti-inflammatory, and metabolic diseases.
Physicochemical and Spectroscopic Properties of this compound
This compound serves as a fundamental building block for the synthesis of a diverse array of derivatives. A thorough understanding of its physical and spectral characteristics is essential for its application in further synthetic modifications and for the characterization of its more complex analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 826-45-9 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Melting Point | 107-108 °C | [3][4] |
| Boiling Point | 298.8 ± 8.0 °C at 760 mmHg | [2][5] |
| Appearance | White solid | [6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectral data available for viewing. | [7][8] |
| ¹³C NMR | Spectral data available for viewing. | [7] |
| IR Spectrum | Key peaks corresponding to O-H and C-H stretching and bending vibrations are expected. | [7][9] |
| Mass Spectrum | Expected to show the molecular ion peak and fragmentation patterns characteristic of the bicyclic core and hydroxyl groups. | [7][10] |
Synthesis of Bicyclo[2.2.2]octane Derivatives
The synthesis of bicyclo[2.2.2]octane derivatives often involves multi-step sequences, with the construction of the rigid bicyclic core being a key challenge. Various synthetic strategies have been developed to access this scaffold and its derivatives.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of the bicyclo[2.2.2]octane core, which is often a precursor to the target dimethanol derivative.
Caption: A generalized synthetic workflow for accessing bicyclo[2.2.2]octane derivatives.
Detailed Experimental Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
This protocol describes a representative synthesis of a key intermediate, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which can be further reduced to the corresponding dimethanol.
Materials:
-
Dimethyl succinyl succinate
-
Sodium hydride (NaH)
-
1,2-Dimethoxyethane (DME)
-
1,2-Dibromoethane
-
1,2-Ethanedithiol
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Raney-Nickel
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure: [11]
-
Step 1: Synthesis of the Bicyclic Diketone. To a suspension of sodium hydride in 1,2-dimethoxyethane, add dimethyl succinyl succinate. Heat the mixture to reflux. Then, add 1,2-dibromoethane and continue to reflux to form the bicyclic diketone intermediate.[11]
-
Step 2: Thioacetal Formation. Cool the reaction mixture to 0 °C and add 1,2-ethanedithiol followed by boron trifluoride etherate. Allow the reaction to warm to room temperature to form the dithiolane.[11]
-
Step 3: Desulfurization. Add Raney-Nickel to a solution of the dithiolane in ethanol and reflux the mixture to effect desulfurization, yielding the bicyclo[2.2.2]octane core.[11]
-
Step 4: Hydrolysis. Treat the product from the previous step with sodium hydroxide in an ethanol/water mixture and reflux to hydrolyze the ester groups. Acidify the reaction mixture with hydrochloric acid to precipitate the bicyclo[2.2.2]octane-1,4-dicarboxylic acid.[11]
Biological Activities of Bicyclo[2.2.2]octane Derivatives
The rigid nature of the bicyclo[2.2.2]octane scaffold has made it an attractive framework for the design of biologically active molecules targeting a variety of enzymes and receptors.
Inhibition of SARS-CoV-2 3CL Protease
Derivatives of the bicyclo[2.2.2]octene scaffold have been investigated as non-covalent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme in the viral replication cycle.[12][13] The rigid core is designed to mimic the pharmacophore pattern of known protease inhibitors.[13]
Table 3: SARS-CoV-2 3CLpro Inhibition by a Fused Bicyclo[2.2.2]octene Derivative
| Compound ID | Target | Activity (IC₅₀) | Assay Type | Reference |
| 11a | SARS-CoV-2 3CLpro | 102.2 µM | FRET-based Inhibition Assay | [12][13] |
Signaling Pathway: SARS-CoV-2 Replication and 3CLpro Inhibition
Caption: Inhibition of 3CLpro by bicyclo[2.2.2]octane derivatives disrupts viral replication.
Inhibition of Cyclooxygenase-2 (COX-2)
Certain bicyclo[2.2.2]octane derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Table 4: COX-2 and COX-1 Inhibition by Bicyclic Derivatives
| Compound Class | Target | Activity (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |
| Bicyclic Derivatives | COX-1 | >100 µM | >14 | [4] |
| COX-2 | 7.1 µM | [4] |
Signaling Pathway: COX-2 Inhibition and the Arachidonic Acid Cascade
Caption: Bicyclo[2.2.2]octane derivatives can inhibit COX-2, reducing prostaglandin synthesis.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Bicyclo[2.2.2]octane amide derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes. The hydrophobic nature of the bicyclic core is thought to enhance binding to the enzyme's active site.[4][14]
Table 5: 11β-HSD1 Inhibition by Bicyclo[2.2.2]octane Amide Derivatives
| Compound Class | Target | Activity (IC₅₀ range) | Reference |
| Bicyclo[2.2.2]octane amides | 11β-HSD1 | 0.02 to 0.03 µM | [4] |
Detailed Experimental Protocols for Biological Assays
Reproducible and robust biological assays are crucial for the evaluation of novel compounds. The following sections provide detailed protocols for key assays relevant to the biological activities of bicyclo[2.2.2]octane derivatives.
FRET-based SARS-CoV-2 3CLpro Inhibition Assay
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro.[6][15][16]
Materials and Reagents:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET Substrate (e.g., (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH₂)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test Inhibitors (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., GC376)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
-
Reagent Preparation: Prepare working solutions of the 3CLpro enzyme and FRET substrate in the assay buffer. Prepare serial dilutions of the test inhibitors and positive control in DMSO.
-
Assay Plate Setup: Add a small volume (e.g., 2 µL) of the diluted test inhibitor, positive control, or DMSO (for negative control) to the appropriate wells of the microplate.
-
Enzyme Addition and Pre-incubation: Add the 3CLpro working solution to each well (except for blank wells which receive only assay buffer). Incubate the plate at room temperature for 15-60 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate working solution to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a physiologically relevant measure of COX inhibition by measuring the production of prostaglandins in response to specific stimuli.[1][17]
Materials and Reagents:
-
Freshly drawn human blood
-
Test Inhibitors (dissolved in DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore (e.g., A23187) or arachidonic acid for COX-1 stimulation
-
ELISA kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂)
-
COX-2 Inhibition:
-
Aliquot whole blood into tubes containing the test inhibitor or vehicle (DMSO).
-
Add LPS to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Centrifuge the samples to collect the plasma.
-
Measure the concentration of PGE₂ in the plasma using an ELISA kit.
-
-
COX-1 Inhibition:
-
Aliquot whole blood into tubes containing the test inhibitor or vehicle.
-
Allow the blood to clot at 37°C for 1 hour to stimulate platelet COX-1 activity.
-
Centrifuge the samples to collect the serum.
-
Measure the concentration of TXB₂ in the serum using an ELISA kit.
-
-
Data Analysis: Calculate the percent inhibition of PGE₂ (COX-2) and TXB₂ (COX-1) production for each inhibitor concentration. Determine the IC₅₀ values for both isoforms and calculate the selectivity index.
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of potential applications in drug discovery and materials science. The rigid and well-defined three-dimensional structure of the BCO core provides a unique platform for the design of potent and selective modulators of biological targets. This technical guide has provided a comprehensive overview of the synthesis, properties, and biological activities of these compounds, along with detailed experimental protocols to aid researchers in their exploration of this fascinating chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of BCO derivatives is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bicyclo[2.2.2]octane-1,4-dimethanol(826-45-9) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bicyclo[2.2.2]octyltriazole inhibitors of 11β-hydoxysteroid dehydrogenase type 1. Pharmacological agents for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo[2.2.2]octane-1,4-diyldimethanol: A Rigid Scaffold for Advanced Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-1,4-diyldimethanol is a unique C10H18O2 alicyclic diol, characterized by a rigid, three-dimensional cage-like structure. This structural rigidity, a consequence of its bridged bicyclic system, imparts predictable and well-defined spatial orientation to its functional groups. In recent years, this diol has garnered significant attention as a valuable chemical intermediate, particularly in the fields of medicinal chemistry, polymer science, and materials science. Its use as a non-aromatic, sp³-rich bioisostere for the para-substituted phenyl ring has made it a compelling building block in the design of novel therapeutics with improved physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a core scaffold in the development of innovative molecules.
Physicochemical Properties
This compound is a white solid at room temperature. Its rigid structure and the presence of two primary hydroxyl groups at the bridgehead positions are key to its utility as a versatile chemical intermediate.
| Property | Value |
| Chemical Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 826-45-9 |
| Appearance | White to off-white solid |
| Melting Point | 107-108 °C |
| Boiling Point | 298.8±8.0 °C (Predicted) |
| Density | 1.137±0.06 g/cm³ (Predicted) |
| LogP | 1.31160 (Predicted) |
Synthesis of this compound
The primary route to this compound involves the reduction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its corresponding diesters.
Diagram of the General Synthetic Workflow
Caption: Synthetic pathway to the target diol.
Experimental Protocols
1. Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
The precursor, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, can be synthesized through various methods, often starting from 1,4-cyclohexanedione or related derivatives. A common approach involves a multi-step sequence that includes the formation of the bicyclic core via a Diels-Alder or a sequential Michael addition strategy.
2. Reduction of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from general procedures for the reduction of esters with LiAlH₄.
Materials:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
A solution of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water. This procedure is known as the Fieser workup and is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
The resulting slurry is stirred at room temperature for a period to ensure complete precipitation.
-
The solid is removed by filtration, and the filter cake is washed thoroughly with THF and diethyl ether.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure diol.
Quantitative Data (Expected):
-
Yield: Typically high, often exceeding 90%.
-
Purity: >98% after recrystallization.
Characterization Data
| Technique | Observed Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the methylene protons of the bicyclic core and the methylene protons adjacent to the hydroxyl groups, as well as the hydroxyl protons. |
| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the bridgehead carbons, the methylene carbons of the cage, and the hydroxymethyl carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and C-H stretching vibrations around 2850-2950 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |
Applications as a Chemical Intermediate
The rigid bicyclo[2.2.2]octane scaffold offers a distinct advantage in drug design by providing a fixed orientation for pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.
Bioisostere for the para-Phenyl Group
The bridgehead-to-bridgehead distance in the bicyclo[2.2.2]octane system is comparable to the distance between the 1 and 4 positions of a benzene ring. This allows this compound to serve as a three-dimensional, sp³-rich replacement for para-disubstituted aromatic rings in drug candidates. This substitution can lead to improved metabolic stability, increased solubility, and reduced off-target effects associated with aromatic systems.
Diagram of Bioisosteric Replacement
Caption: Bicyclo[2.2.2]octane as a 3D bioisostere.
Intermediate in the Synthesis of GPR120 Modulators
G protein-coupled receptor 120 (GPR120) is a receptor for free fatty acids and has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Several patent applications disclose the use of bicyclo[2.2.2]octane derivatives as GPR120 modulators.[1][2] this compound can serve as a key intermediate for the synthesis of these modulators, where the diol can be further functionalized to introduce the necessary pharmacophoric elements.
Diagram of a Potential Synthetic Application
Caption: Synthetic route to GPR120 modulators.
Scaffold for Inhibitors of Influenza Virus Sialidase
The bicyclo[2.2.2]octane core has also been explored in the design of inhibitors of influenza virus sialidase (neuraminidase), a key enzyme in the life cycle of the influenza virus. The rigid scaffold can be used to position functional groups in a manner that mimics the transition state of the natural substrate, sialic acid, leading to potent inhibition of the enzyme.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its rigid, three-dimensional structure provides a unique platform for the design of novel molecules with precisely controlled geometries. The ability of the bicyclo[2.2.2]octane core to act as a bioisostere for aromatic rings opens up new avenues for the development of therapeutics with improved pharmacological profiles. As research into the applications of this rigid scaffold continues to expand, this compound is poised to become an increasingly important building block in the creation of next-generation pharmaceuticals and advanced materials.
References
The Bicyclo[2.2.2]octane Core: A Rigid Scaffold in Natural Product Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework, a conformationally rigid, three-dimensional scaffold, is a recurring structural motif in a diverse array of complex natural products. Its unique architecture provides a robust and predictable platform for the stereocontrolled installation of functional groups, making it an attractive target and building block in total synthesis. This guide explores the strategic application of the bicyclo[2.2.2]octane core, with a focus on derivatives of bicyclo[2.2.2]octane-1,4-diyldimethanol, in the synthesis of intricate natural products, particularly atisane-type diterpenoids and the meroterpenoid andibenin B.
Strategic Importance of the Bicyclo[2.2.2]octane Unit
The rigidity of the bicyclo[2.2.2]octane system locks the relative orientation of substituents at the bridgehead (C1 and C4) and bridge (C2, C3, C5, C6, C7, C8) positions. This conformational constraint is invaluable in natural product synthesis for several reasons:
-
Stereochemical Control: The fixed spatial arrangement of the bicyclic system allows for highly diastereoselective reactions on appended side chains.
-
Bioisosteric Replacement: The scaffold can serve as a non-aromatic, rigid mimic of phenyl rings or other functionalities in medicinal chemistry, aiding in the development of novel therapeutic agents with improved pharmacokinetic properties.
-
Foundation for Complexity: It serves as a key topological feature in complex polycyclic natural products, and its construction is often a pivotal step in their total synthesis.
While direct incorporation of this compound is not widely documented in total synthesis literature, its precursors, such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid and its esters, are versatile intermediates. These can be readily prepared and subsequently modified to introduce the desired functionality for the synthesis of complex targets. The construction of the bicyclo[2.2.2]octane core de novo is a more common and powerful strategy, with the intramolecular Diels-Alder reaction being a premier method.
Synthesis of Atisane-Type Diterpenoids
The atisane family of diterpenoids is characterized by a tetracyclic skeleton that includes a central bicyclo[2.2.2]octane ring system. The total synthesis of these molecules is a significant challenge, and the formation of the bicyclic core is a key strategic consideration.[1]
A unified synthetic approach to ent-atisane diterpenes has been developed starting from the readily available ent-kaurane, (-)-steviol.[2][3] This strategy involves a clever rearrangement of the kaurane skeleton into the atisane framework. The key transformation is the fragmentation of the C13-C16 bond of a kauranoid precursor via a Mukaiyama peroxygenation, which is followed by an aldol cyclization to forge the bicyclo[2.2.2]octane system.[2][3]
Experimental Protocol: Formation of the Bicyclo[2.2.2]octane System
-
Mukaiyama Peroxygenation/Cleavage: To a solution of the ent-kaurane precursor (methyl ester derivative of (-)-steviol) in a suitable solvent, Co(modp)2 (modp = 4-morpholine-N-dithiocarboxylate) is added. The reaction mixture is stirred under an atmosphere of oxygen. This effects an oxidative cleavage of the C13-C16 bond to yield a diketone intermediate.[2][3]
-
Aldol Cyclization: The crude diketone is then treated with Amberlyst 15 resin in a suitable solvent (e.g., dichloromethane) to catalyze an intramolecular aldol cyclization. This reaction forms the characteristic bicyclo[2.2.2]octane core of the ent-atisane skeleton.[2][3]
-
Dehydration: The resulting aldol product, a mixture of alcohol epimers, is treated with Martin's sulfurane to effect dehydration, selectively forming the exo-olefin.[2][3]
| Step | Key Reagents | Product | Yield | Reference |
| Mukaiyama Oxidation/Cleavage | O₂, Co(modp)₂ | Diketone intermediate | Not specified | [2][3] |
| Aldol Cyclization | Amberlyst 15 | Bicyclo[2.2.2]octane aldol | Not specified | [2][3] |
| Dehydration | Martin's sulfurane | exo-Olefin product | Good selectivity | [2][3] |
Another powerful strategy for the construction of the atisane core is the intramolecular Diels-Alder (IMDA) reaction. In a stereoselective synthesis of polyoxygenated atisane-type diterpenoids, an IMDA reaction of a 1,3,9-triene precursor, derived from (S)-(+)-carvone, is a key step. This approach allows for the efficient construction of the tetracyclic system with good stereocontrol.
Experimental Protocol: Intramolecular Diels-Alder Cycloaddition
A solution of the 1,3,9-triene precursor in a high-boiling solvent such as toluene or xylene is heated to induce the intramolecular [4+2] cycloaddition. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the solvent is removed under reduced pressure, and the resulting tetracyclic product, containing the bicyclo[2.2.2]octane core, is purified by column chromatography.
| Step | Conditions | Product | Yield | Reference |
| IMDA Reaction | Toluene, heat | Tetracyclic intermediate | Not specified |
Synthesis of the Andibenin B Core
Andibenin B is a complex meroterpenoid natural product that features a highly substituted and sterically congested bicyclo[2.2.2]octane core. Its biosynthesis is proposed to involve an intramolecular Diels-Alder reaction.[4][5] A synthetic approach inspired by this hypothesis has been successfully employed to construct the core of andibenin B.[4][5] This key cycloaddition step simultaneously establishes three new all-carbon quaternary stereogenic centers.[4][5]
Experimental Protocol: Nature-Inspired Intramolecular Diels-Alder Reaction
-
Dienophile Installation: An aldehyde precursor is treated with isopropenylmagnesium bromide in an ethereal solvent (e.g., THF) at low temperature to furnish an allylic alcohol. This introduces the dienophile component of the IMDA precursor.[5]
-
Intramolecular [4+2] Cycloaddition: A solution of the allylic alcohol (as a mixture of diastereomers) in toluene is heated at 80 °C for an extended period (e.g., five days). This thermal treatment induces the intramolecular Diels-Alder reaction, yielding the pentacyclic core of andibenin B. The product is then purified by silica gel chromatography.[5]
| Step | Key Reagents/Conditions | Product | Yield | Reference |
| Dienophile Installation | Isopropenylmagnesium bromide, THF | Allylic alcohol | Modest | [5] |
| IMDA Reaction | Toluene, 80 °C, 5 days | Pentacyclic core | High | [5] |
Conclusion
The bicyclo[2.2.2]octane core, as exemplified by the structural framework of this compound, is a cornerstone in the architecture of numerous complex natural products. While the direct use of the pre-formed diol in total synthesis is not prevalent, the construction of this rigid bicyclic system is a critical and often challenging step. The synthetic strategies highlighted here, particularly the powerful intramolecular Diels-Alder reaction and elegant skeletal rearrangements, demonstrate the ingenuity of synthetic chemists in mastering the assembly of this important structural motif. For researchers in natural product synthesis and drug development, a thorough understanding of these methodologies provides a robust toolkit for the creation of novel, biologically active molecules.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A Unified Approach to ent-Atisane Diterpenes and Related Alkaloids: Synthesis of (−)-Methyl Atisenoate, (−)-Isoatisine, and the Hetidine Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
"Bicyclo[2.2.2]octane-1,4-diyldimethanol" for therapeutic agent development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) framework, a unique three-dimensional and rigid carbocyclic scaffold, is emerging as a significant building block in modern medicinal chemistry. Its constrained conformation allows for the precise spatial arrangement of pharmacophoric groups, offering a strategic advantage in the design of potent and selective therapeutic agents. This technical guide explores the potential of Bicyclo[2.2.2]octane-1,4-diyldimethanol as a key starting material for the development of novel therapeutics, with a focus on its application in antiviral and anti-inflammatory drug discovery.
The Bicyclo[2.2.2]octane Scaffold in Drug Design
The BCO core is often employed as a bioisostere for a para-substituted phenyl ring.[1][2] Unlike the planar phenyl group, the fully aliphatic and three-dimensional nature of the BCO scaffold can lead to improved physicochemical properties of drug candidates, such as enhanced solubility and metabolic stability.[2] The rigid structure of the BCO core provides a robust platform for designing inhibitors with high binding affinity and selectivity for their biological targets.[1]
Therapeutic Applications of Bicyclo[2.2.2]octane Derivatives
Derivatives of the BCO scaffold have demonstrated a wide range of biological activities, positioning them as promising candidates for therapeutic agent development in various disease areas.
Antiviral Activity: Targeting SARS-CoV-2 Main Protease (3CLpro)
Recent research has highlighted the potential of fused bicyclo[2.2.2]octene derivatives as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), an enzyme critical for viral replication.[1][3] These compounds were designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.[1][3]
| Compound ID | Target | Activity (IC50) |
| 11a | SARS-CoV-2 3CLpro | 102.2 μM[3][4][5] |
| 11e | SARS-CoV-2 3CLpro | Inhibition observed at 64 μM[3] |
| 11f | SARS-CoV-2 3CLpro | Inhibition observed at 64 μM[3] |
| 11i | SARS-CoV-2 3CLpro | Inhibition observed at 64 μM[3] |
Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)
BCO derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1]
Other Therapeutic Areas
The versatility of the BCO scaffold is further demonstrated by its exploration in other therapeutic contexts, including:
-
Antiprotozoal agents: Derivatives have been investigated for their activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense.
-
Metabolic diseases: BCO amide derivatives have been studied as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[1]
-
Oncology: Spiro-bicyclo[2.2.2]octane derivatives have been designed and synthesized as paclitaxel mimetics for cancer therapy.
Synthesis and Experimental Protocols
This compound serves as a versatile starting material for the synthesis of various therapeutically active derivatives. The diol functionality allows for a range of chemical transformations to introduce desired pharmacophores.
General Synthetic Workflow
The development of BCO-based therapeutic agents typically follows a structured workflow, from the synthesis of the core scaffold to the biological evaluation of the final compounds.
Caption: General workflow for the development of BCO-based therapeutics.
Experimental Protocol: Synthesis of Fused Bicyclo[2.2.2]octene Derivatives as SARS-CoV-2 3CLpro Inhibitors
While a direct protocol starting from this compound is not detailed in the literature, a general approach can be inferred. The diol would first be oxidized to the corresponding dialdehyde or diacid. The resulting intermediate would then undergo a series of reactions, such as a Diels-Alder reaction, to form the fused bicyclo[2.2.2]octene core. The following is a representative protocol for the later stages of synthesis and biological evaluation based on published research.[3]
Step 1: Synthesis of Fused Bicyclo[2.2.2]octenes A detailed retrosynthetic analysis suggests that the target bicyclo[2.2.2]octenes can be prepared from 2H-pyran-2-one derivatives and maleic anhydride via a Diels-Alder reaction.[3]
Step 2: Protease Inhibition Assay (SARS-CoV-2 3CLpro) [1]
-
Reagents and Preparation:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).
-
Test compounds (fused bicyclo[2.2.2]octene derivatives) dissolved in DMSO.
-
-
Assay Procedure:
-
The 3CLpro enzyme is pre-incubated with the test compounds at various concentrations for 15 minutes at room temperature in a microplate.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
Fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
IC50 values are calculated from the dose-response curves.
-
Signaling Pathways and Mechanisms of Action
Understanding the mechanism by which BCO derivatives exert their therapeutic effects is crucial for their development.
SARS-CoV-2 Replication and 3CLpro Inhibition
The main protease (3CLpro) of SARS-CoV-2 plays a vital role in the viral replication cycle by cleaving polyproteins into functional viral proteins. Inhibition of 3CLpro disrupts this process, thereby halting viral replication.
Caption: Inhibition of SARS-CoV-2 replication by 3CLpro inhibitors.
Conclusion
The bicyclo[2.2.2]octane scaffold, and specifically its derivative this compound, represents a promising starting point for the development of novel therapeutic agents. The rigid, three-dimensional nature of this core allows for the design of potent and selective inhibitors against a variety of biological targets. The demonstrated activity of BCO derivatives in antiviral and anti-inflammatory applications underscores the significant potential of this chemical scaffold in addressing unmet medical needs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of BCO-based compounds are warranted to advance these promising candidates into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bicyclo[2.2.2]octane-1,4-diyldimethanol for High-Performance Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bicyclo[2.2.2]octane-1,4-diyldimethanol as a monomer for the synthesis of advanced polyesters. The unique, rigid, and symmetrical structure of the bicyclo[2.2.2]octane (BCO) moiety imparts notable improvements in the thermal and mechanical properties of polyesters, making them attractive for applications requiring high performance. This document offers detailed experimental protocols for the synthesis of these specialty polymers and summarizes their key properties.
Introduction
This compound is a cycloaliphatic diol that serves as a valuable building block for specialty polyesters. Its rigid, three-dimensional structure, when incorporated into a polymer backbone, disrupts chain packing and restricts segmental motion. This leads to polyesters with enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength compared to their linear aliphatic or even some other cycloaliphatic counterparts. These properties make BCO-based polyesters suitable for a range of applications, including high-temperature engineering plastics, advanced coatings, and as matrices for drug delivery systems where controlled degradation and mechanical integrity are crucial.
Data Presentation
The following tables summarize the key quantitative data for polyesters synthesized using this compound. The data is compiled from literature on analogous polyester systems and represents expected values.
Table 1: Monomer Specifications
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 826-45-9 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Melting Point | 190-195 °C |
Table 2: Typical Reaction Parameters for Melt Polycondensation
| Parameter | Value |
| Comonomer | Dimethyl Terephthalate (DMT) |
| Monomer Molar Ratio (Diol:DMT) | 1.2:1 to 2.2:1 |
| Catalyst | Titanium(IV) butoxide (TBT) or Antimony(III) oxide |
| Catalyst Concentration | 200-500 ppm |
| Stabilizer | Phosphorous acid |
| Esterification Temperature | 180-220 °C |
| Polycondensation Temperature | 250-280 °C |
| Polycondensation Vacuum | < 1 Torr |
| Reaction Time | 4-6 hours |
Table 3: Properties of BCO-based Polyesters (Homopolymer with Terephthalic Acid)
| Property | Expected Value |
| Inherent Viscosity (dL/g) | 0.6-0.9 |
| Glass Transition Temperature (Tg) | 110-140 °C[1] |
| Melting Temperature (Tm) | 280-320 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 390 °C[1][2] |
| Tensile Modulus | 2.0-3.0 GPa |
| Elongation at Break | 5-15% |
| Solubility | Soluble in chlorinated solvents and phenols |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of polyesters based on this compound.
Protocol 1: Synthesis of Poly(bicyclo[2.2.2]octane-1,4-diylmethyl terephthalate) via Melt Polycondensation
This protocol describes a two-stage melt polymerization process. The first stage is an ester interchange reaction, and the second is a polycondensation under vacuum.
Materials:
-
This compound (1.0 mol)
-
Dimethyl terephthalate (DMT) (0.9 mol)
-
Titanium(IV) butoxide (TBT) (200-300 ppm)
-
Phosphorous acid (stabilizer) (50-100 ppm)
-
High-purity nitrogen gas
-
Dry, inert reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum source.
Procedure:
-
Charging the Reactor: Charge the reactor with this compound, dimethyl terephthalate, TBT catalyst, and phosphorous acid stabilizer.
-
Inerting the System: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen purge during the initial heating phase.
-
Ester Interchange:
-
Begin heating the reaction mixture to 180-200 °C with continuous stirring.
-
Methanol will begin to distill off as the ester interchange reaction proceeds.
-
Continue to slowly raise the temperature to 220 °C over 2-3 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 250-280 °C.
-
Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over about 1 hour. This facilitates the removal of excess diol and other volatile byproducts.
-
The viscosity of the molten polymer will increase significantly during this stage. The reaction progress can be monitored by the torque on the mechanical stirrer.
-
Continue the reaction under high vacuum for 1-2 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Recovery:
-
Once the desired molecular weight is reached, discontinue heating and break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.
-
Pelletize or grind the resulting polyester for further analysis and processing.
-
Protocol 2: Characterization of BCO-based Polyesters
1. Inherent Viscosity (IV):
-
Dissolve the polymer (0.5 g) in a suitable solvent (e.g., a 60/40 mixture of phenol/1,1,2,2-tetrachloroethane) to make a 0.5 dL/g solution.
-
Measure the flow time of the polymer solution and the pure solvent at a constant temperature (e.g., 30 °C) using a Ubbelohde viscometer.
-
Calculate the inherent viscosity using the appropriate equations.
2. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC):
-
Use a DSC instrument to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Heat a small sample (5-10 mg) from room temperature to above its melting point (e.g., 350 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature and then perform a second heating scan to obtain the Tg and Tm from the second heat cycle.
-
-
Thermogravimetric Analysis (TGA):
-
Use a TGA instrument to determine the thermal stability of the polymer.
-
Heat a sample (10-15 mg) from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
3. Mechanical Testing:
-
Prepare test specimens (e.g., dog-bone shaped bars) by injection molding or compression molding of the dried polymer pellets.
-
Perform tensile testing according to ASTM D638 standards to determine the tensile modulus, tensile strength, and elongation at break.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship between the monomer structure and the resulting polymer properties.
Caption: Workflow for the synthesis of BCO-based polyesters.
Caption: Structure-property relationship of BCO-based polyesters.
References
Application Notes and Protocols: The Use of Rigid Bicyclic Diols in Polyurethane Synthesis
Disclaimer: Extensive research did not yield specific data on the application of Bicyclo[2.2.2]octane-1,4-diyldimethanol (BCDDM) in polyurethane synthesis. The following application notes and protocols are based on a structurally analogous and well-documented rigid cycloaliphatic diol, 1,4-Cyclohexanedimethanol (CHDM) . CHDM shares the characteristic of a rigid cyclic structure and is used to enhance the thermomechanical properties of polyurethanes. The data and protocols presented here are for polyurethanes synthesized with CHDM and should be considered as a representative example for formulating polyurethanes with rigid bicyclic diols.
Introduction
Rigid cycloaliphatic diols are a class of monomers used in polyurethane synthesis to impart specific properties to the final polymer. The incorporation of these diols into the polyurethane backbone can significantly influence the material's thermal and mechanical characteristics. 1,4-Cyclohexanedimethanol (CHDM) is a prime example of such a diol, utilized to increase the rigidity, hardness, and thermal stability of polyurethane coatings and elastomers.[1] The rigid cyclohexyl structure of CHDM contributes to a higher tensile modulus and hardness in the resulting polyurethane.[1] These properties make CHDM-based polyurethanes suitable for applications requiring high performance, such as durable coatings for automotive, aerospace, and industrial maintenance sectors.[2]
Principle of Polyurethane Synthesis with Rigid Diols
Polyurethane synthesis is based on the polyaddition reaction between a diisocyanate and a polyol. In the context of using a rigid diol like CHDM, it typically acts as a chain extender. The synthesis can be performed as a one-step or two-step process. In a typical formulation, a long-chain polyol (the soft segment) reacts with a diisocyanate to form a prepolymer. Subsequently, a short-chain diol, the chain extender (the hard segment), is added to complete the polymerization. The rigid structure of CHDM incorporated into the hard segments leads to a well-defined phase separation between the soft and hard segments, which is crucial for the final properties of the polyurethane.
Quantitative Data Presentation
The following tables summarize the mechanical and thermal properties of polyurethanes synthesized using CHDM as a rigid diol chain extender. The data is compiled from studies on high-solids polyurethane coatings.
Table 1: Mechanical Properties of CHDM-Based Polyurethane Films [1]
| Property | Polyurethane with CHDM | Polyurethane with 1,6-Hexanediol (Linear Diol) |
| Tensile Modulus (MPa) | High | Low |
| Hardness | High | Low |
| Fracture Toughness | High | - |
| Flexibility | - | Very High |
Note: This table provides a qualitative comparison based on the findings in the cited literature, which highlights the stiffening effect of CHDM.
Table 2: Thermal Properties of CHDM-Based Polyurethanes [1]
| Property | Polyurethane with CHDM | Polyurethane with Neopentyl Glycol (Branched Diol) | Polyurethane with 1,6-Hexanediol (Linear Diol) |
| Glass Transition Temperature (Tg) (°C) | 81 | 66 | 30 |
Note: The Tg values were determined by Dynamic Mechanical Thermal Analysis (DMTA).
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a polyester polyol using CHDM, which can then be used to formulate a polyurethane coating.
Protocol 1: Synthesis of a CHDM-Based Polyester Polyol [1]
Materials:
-
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA)
-
1,3-Cyclohexanedicarboxylic acid (1,3-CHDA)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Esterification catalyst (e.g., dibutyltin oxide)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser for water removal.
Procedure:
-
Charge the reaction vessel with the desired molar ratios of 1,4-CHDA, 1,3-CHDA, and CHDM.
-
Add the esterification catalyst to the mixture.
-
Heat the mixture under a nitrogen blanket with continuous stirring. The reaction temperature is gradually increased to facilitate the esterification reaction and removal of water as a byproduct.
-
Monitor the reaction progress by measuring the acid value of the mixture.
-
Continue the reaction until the desired acid value and viscosity are achieved.
-
Cool the resulting polyester polyol to room temperature.
Protocol 2: Formulation of a Two-Component Polyurethane Coating
Materials:
-
CHDM-based polyester polyol (from Protocol 1)
-
Polyisocyanate crosslinker (e.g., hexamethylene diisocyanate isocyanurate - HDI isocyanurate)
-
Solvent (e.g., methyl ethyl ketone - MEK, if required for viscosity adjustment)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Flow and leveling agents
Procedure:
-
In a suitable container, thoroughly mix the CHDM-based polyester polyol with any necessary solvents and additives.
-
Just before application, add the polyisocyanate crosslinker to the polyol component in the stoichiometric ratio (typically NCO:OH ratio of 1.05:1 to 1.1:1).
-
Add the catalyst to the mixture and stir thoroughly for a specified time to ensure homogeneity.
-
Apply the coating to a substrate using a suitable method (e.g., spray, brush, or roller).
-
Allow the coating to cure at ambient or elevated temperatures as required.
Visualizations
Diagram 1: Polyurethane Synthesis Workflow
Caption: A simplified workflow for the one-step synthesis of rigid polyurethanes using 1,4-Cyclohexanedimethanol (CHDM).
Diagram 2: Structure-Property Relationship
Caption: The influence of rigid cycloaliphatic diols on the final properties of polyurethanes.
References
Application Notes and Protocols: Bicyclo[2.2.2]octane-1,4-diyldimethanol for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bicyclo[2.2.2]octane-1,4-diyldimethanol (BCDM) as a monomer for the synthesis of high-performance polymers. The unique, rigid, and three-dimensional structure of the bicyclo[2.2.2]octane core makes BCDM an attractive building block for creating polymers with enhanced thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties. These characteristics are highly desirable in advanced materials for aerospace, electronics, and biomedical applications.
The incorporation of the BCDM monomer into polymer backbones, such as polyesters, polycarbonates, and polyurethanes, can significantly improve their performance compared to polymers based on conventional aliphatic diols. The rigid bicyclic structure restricts segmental motion, leading to higher glass transition temperatures and improved dimensional stability at elevated temperatures.
Key Applications and Expected Polymer Properties
Polymers derived from this compound are anticipated to exhibit superior properties making them suitable for a range of demanding applications:
-
High-Temperature Resistant Materials: The inherent rigidity of the bicyclo[2.2.2]octane unit contributes to polymers with high glass transition temperatures (Tg) and excellent thermal stability.
-
Mechanically Robust Components: The rigid nature of the BCDM monomer is expected to lead to polymers with high tensile strength and modulus.
-
Optical Components: The saturated aliphatic structure of BCDM can result in polymers with good optical transparency and low birefringence, making them suitable for optical lenses and films.
-
Advanced Coatings and Adhesives: Polymers incorporating BCDM can offer enhanced durability and thermal resistance for high-performance coatings and adhesives.
Quantitative Data on High-Performance Polymers
The following tables summarize the expected properties of high-performance polymers synthesized using this compound (BCDM). The data is based on reported values for polymers containing similar rigid bicyclic structures, such as those derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride and 1,4-cyclohexanedimethanol (CHDM).
Table 1: Thermal Properties of BCDM-Based Polymers
| Polymer Type | Comonomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% wt. loss) (°C) |
| Polyester | Dimethyl Terephthalate | 110 - 150 | > 400 |
| Polycarbonate | Diphenyl Carbonate | 130 - 170 | > 420 |
| Polyimide (co-diol) | Pyromellitic Dianhydride | 250 - 350 | > 450 |
Table 2: Mechanical Properties of BCDM-Based Polyesters
| Comonomer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Dimethyl Terephthalate | 2.5 - 3.5 | 60 - 80 | 5 - 15 |
| Adipic Acid | 2.0 - 3.0 | 50 - 70 | 10 - 25 |
Experimental Protocols
Protocol 1: Synthesis of a High-Tg Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound (BCDM) and Dimethyl Terephthalate (DMT).
Materials:
-
This compound (BCDM)
-
Dimethyl Terephthalate (DMT)
-
Titanium(IV) butoxide (Ti(OBu)4) or another suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Vacuum source (<1 Torr)
Procedure:
-
Charging the Reactor: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge BCDM (1.05 equivalents) and DMT (1.0 equivalent).
-
Catalyst and Antioxidant Addition: Add the catalyst (e.g., 200-300 ppm of Ti(OBu)4) and antioxidant (e.g., 0.1 wt%).
-
Ester Interchange (First Stage):
-
Heat the reaction mixture to 180-220°C under a slow stream of nitrogen.
-
Methanol will be evolved as a byproduct of the ester interchange reaction.
-
Continue this stage until approximately 90% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, gradually reduce the pressure to below 1 Torr over a period of about 1 hour.
-
Continue the reaction under high vacuum and at high temperature for 2-4 hours. The viscosity of the reaction mixture will increase significantly.
-
-
Polymer Isolation:
-
Once the desired viscosity is reached (as indicated by the stirrer torque), stop the reaction by introducing nitrogen gas to break the vacuum.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting polymer strand for further analysis.
-
-
Purification (Optional): The polymer can be dissolved in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitated in a non-solvent like methanol to remove any unreacted monomers or oligomers.
Protocol 2: Characterization of Thermal and Mechanical Properties
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Use a calibrated DSC instrument.
-
Seal a 5-10 mg sample of the polymer in an aluminum pan.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at 10°C/min.
-
Perform a second heating scan at 10°C/min to determine the glass transition temperature (Tg) and melting temperature (Tm), if any. The Tg is taken as the midpoint of the transition in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Use a calibrated TGA instrument.
-
Place a 10-15 mg sample of the polymer in a platinum or ceramic pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
Mechanical Testing:
-
Tensile Testing:
-
Prepare dog-bone shaped specimens of the polymer by injection molding or by machining from a compression-molded plaque.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.
-
Use a universal testing machine equipped with an extensometer.
-
Mount the specimen in the grips and apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data to determine the tensile modulus, tensile strength, and elongation at break.
-
Visualizations
Caption: Workflow for the synthesis and characterization of BCDM-based polymers.
Caption: Structure-property relationship of BCDM in high-performance polymers.
Application Notes and Protocols: Bicyclo[2.2.2]octane-1,4-diyldimethanol in the Synthesis of Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various crosslinking agents derived from Bicyclo[2.2.2]octane-1,4-diyldimethanol (BODMD). The rigid, bicyclic structure of BODMD is a promising scaffold for creating novel crosslinkers with unique properties applicable in polymer chemistry, materials science, and drug delivery systems. This document outlines the synthesis of diacrylate, dimethacrylate, and diglycidyl ether derivatives of BODMD, offering detailed, albeit generalized, experimental protocols and the expected chemical transformations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is crucial for the successful synthesis of its derivatives. The key properties of BODMD are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 826-45-9 | [1][2] |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 107-108 °C | [2] |
| Boiling Point | 298.8 ± 8.0 °C at 760 mmHg | [2][3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 142.8 ± 13.0 °C | [3] |
| Purity | 95% - 98% | [1] |
Synthesis of Crosslinking Agents from this compound
The diol functionality of BODMD allows for its conversion into various crosslinking agents through standard organic transformations. The following sections detail the generalized synthetic protocols for preparing diacrylate, dimethacrylate, and diglycidyl ether derivatives.
Synthesis of Bicyclo[2.2.2]octane-1,4-diylbis(methylene) diacrylate
The synthesis of diacrylates from diols can be achieved through several methods, including direct esterification with acrylic acid (Fischer esterification) or reaction with acryloyl chloride. The latter is often preferred for its higher reactivity and milder reaction conditions.
Caption: Synthesis of Bicyclo[2.2.2]octane-1,4-diylbis(methylene) diacrylate.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) and a suitable base, such as triethylamine (2.2 eq.), in an anhydrous aprotic solvent like dichloromethane.
-
Addition of Acryloyl Chloride: Cool the solution to 0 °C in an ice bath. Add acryloyl chloride (2.1 eq.) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diacrylate product.
Synthesis of Bicyclo[2.2.2]octane-1,4-diylbis(methylene) dimethacrylate
Similar to the diacrylate synthesis, the dimethacrylate derivative can be prepared by reacting BODMD with methacryloyl chloride or methacrylic anhydride.
Caption: Synthesis of Bicyclo[2.2.2]octane-1,4-diylbis(methylene) dimethacrylate.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane in a three-necked flask under a nitrogen atmosphere, add a base like pyridine or triethylamine (2.5 eq.).
-
Addition of Methacryloyl Chloride: Cool the mixture to 0 °C. Add methacryloyl chloride (2.2 eq.) dropwise to the reaction mixture with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the salt byproduct (e.g., triethylammonium chloride). Wash the filtrate with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: After filtering the desiccant, remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to obtain the pure dimethacrylate.
Synthesis of 1,4-Bis(glycidyloxymethyl)bicyclo[2.2.2]octane (BODMD-DGE)
The diglycidyl ether of BODMD can be synthesized by reacting the diol with an excess of epichlorohydrin in the presence of a base.
Caption: Synthesis of 1,4-Bis(glycidyloxymethyl)bicyclo[2.2.2]octane.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq.) and a large excess of epichlorohydrin (e.g., 10 eq.).
-
Addition of Base: While stirring vigorously, add a concentrated aqueous solution of a strong base, such as sodium hydroxide (2.0-2.5 eq.), dropwise to the mixture. The reaction is often carried out at an elevated temperature (e.g., 60-80 °C). A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to facilitate the reaction.
-
Reaction: Continue stirring at the elevated temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture and add water to dissolve the precipitated salt. Separate the organic layer (epichlorohydrin phase). Wash the organic layer multiple times with water to remove any remaining base and salt.
-
Purification: Remove the excess epichlorohydrin under reduced pressure (e.g., by vacuum distillation). The resulting crude diglycidyl ether can be further purified by column chromatography or vacuum distillation to yield the final product.
Application Workflow
The synthesized crosslinking agents can be utilized in various polymerization processes to create crosslinked polymer networks. The general workflow for this application is depicted below.
Caption: General workflow for the application of BODMD-derived crosslinking agents.
Summary of Synthesized Crosslinking Agents
| Starting Material | Crosslinking Agent | Functional Groups | Potential Applications |
| This compound | Bicyclo[2.2.2]octane-1,4-diylbis(methylene) diacrylate | Acrylate | UV-curable coatings, adhesives, hydrogels |
| This compound | Bicyclo[2.2.2]octane-1,4-diylbis(methylene) dimethacrylate | Methacrylate | Dental resins, bone cements, polymer composites |
| This compound | 1,4-Bis(glycidyloxymethyl)bicyclo[2.2.2]octane | Epoxide (Glycidyl Ether) | Epoxy resins, advanced composites, encapsulants |
Disclaimer: The provided experimental protocols are generalized procedures and may require optimization for this compound. Researchers should conduct all experiments with appropriate safety precautions in a well-ventilated fume hood.
References
Application Note: Enhancing Polymer Thermal Stability with Bicyclo[2.2.2]octane-1,4-diyldimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
High-performance polymers are essential in demanding applications that require excellent thermal and mechanical properties, such as in the aerospace, automotive, and microelectronics industries. The thermal stability of a polymer is dictated by the strength of its chemical bonds and the rigidity of its polymer chains. Introducing bulky, rigid cyclic structures into the polymer backbone restricts segmental motion, leading to an increase in the glass transition temperature (Tg) and the decomposition temperature (Td). The bicyclo[2.2.2]octane moiety is a prime candidate for this purpose due to its inherent rigidity and three-dimensional structure. Bicyclo[2.2.2]octane-1,4-diyldimethanol offers two primary alcohol functionalities, making it a versatile building block for various polymerization reactions.
Case Study: Thermal Properties of Polyimides based on a Bicyclo[2.2.2]octane Derivative
While specific data for polymers derived from this compound is limited, a study on polyimides synthesized from a similar rigid monomer, bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD), provides valuable insights into the potential of this class of materials.[1] The incorporation of the BTD monomer resulted in polyimides with exceptional thermal stability.[1]
Table 1: Thermal Properties of Polyimides Incorporating a Bicyclo[2.2.2]octane Derivative [1]
| Polymer ID | Diamine Monomer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) | Char Yield at 800°C (%) |
| BTD-MIMA | 4,4′-methylenebis(2,6-diisopropylaniline) | 355 | 460 | 62 |
| BTD-HFA | 4,4′-(hexafluoroisopropylidene)dianiline | 295 | 437 | 55 |
| BTD-FND | 9,9-bis(4-aminophenyl)fluorene | >350 | 455 | 65 |
| BTD-TPM | tris(4-aminophenyl)methane | 340 | 450 | 60 |
Data extracted from a study on polyimides synthesized with bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, a structurally related monomer.[1]
The data clearly demonstrates that the inclusion of the bicyclo[2.2.2]octane unit leads to polymers with high glass transition temperatures, in some cases exceeding 350°C, and decomposition temperatures well above 400°C.[1] This exceptional thermal stability is a direct consequence of the rigid and sterically hindered nature of the bicyclic monomer.
Experimental Protocols
The following are detailed experimental protocols based on the synthesis and characterization of the BTD-based polyimides, which can be adapted for the synthesis of polymers using this compound.
Synthesis of Polyimides (Two-Step Method)[1]
This protocol describes the synthesis of the BTD-HFA polyimide and serves as a general guideline.
Materials:
-
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)
-
4,4′-(hexafluoroisopropylidene)dianiline (HFA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
Benzoic acid
Procedure:
-
Poly(amic acid) Synthesis:
-
In a 50 mL three-necked flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve 2 mmol of HFA diamine in 5 mL of anhydrous NMP.
-
Once the diamine is fully dissolved, add 2 mmol of BTD dianhydride to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add 4 mmol of pyridine and 4 mmol of benzoic acid.
-
Heat the mixture to 120°C and maintain for 3 hours.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into 200 mL of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 12 hours.
-
Thermal Analysis[1]
Thermogravimetric Analysis (TGA):
-
Instrument: TA Instruments TGA Q500 or similar.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 800 °C.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Data Recorded: Onset of decomposition temperature (Td, typically at 5% weight loss) and char yield at 800°C.
Differential Scanning Calorimetry (DSC):
-
Instrument: TA Instruments DSC Q2000 or similar.
-
Sample Size: 3-5 mg.
-
Heating/Cooling Rate: 10 °C/min.
-
Procedure:
-
Heat the sample from 30 °C to 400 °C to remove thermal history.
-
Cool the sample to 30 °C.
-
Heat the sample again from 30 °C to 400 °C.
-
-
Data Recorded: The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this application note.
Caption: Structure-Property Relationship of Bicyclo[2.2.2]octane Monomers.
Caption: Experimental Workflow for Polymer Synthesis and Thermal Analysis.
Conclusion
This compound holds significant promise as a monomer for the development of high-performance polymers with enhanced thermal stability. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane unit is expected to impart high glass transition and decomposition temperatures to the resulting polymers. While direct experimental data for this specific diol is pending in the literature, the provided case study on a structurally related dianhydride strongly supports this hypothesis, showcasing the remarkable thermal properties of polyimides containing the bicyclo[2.2.2]octane framework. The detailed protocols for polymer synthesis and thermal analysis provided herein offer a solid foundation for researchers to explore the potential of this compound in their own polymer systems. Further research into the synthesis and characterization of polyesters, polycarbonates, and polyurethanes from this diol is highly encouraged to fully elucidate its impact on polymer properties.
References
Application Notes and Protocols for Condensation Polymerization of Bicyclo[2.2.2]octane-1,4-diyldimethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyesters via condensation polymerization of Bicyclo[2.2.2]octane-1,4-diyldimethanol with various dicarboxylic acids. The rigid and symmetrical structure of the bicyclo[2.2.2]octane moiety imparts unique thermal and mechanical properties to the resulting polymers, making them of interest for applications requiring high thermal stability and specific material characteristics.
Introduction
This compound is a rigid bicyclic diol that can be utilized as a monomer in condensation polymerization to produce polyesters with enhanced thermal properties. Its incorporation into the polymer backbone restricts segmental motion, leading to higher glass transition temperatures (Tg) and melting points (Tm) compared to polyesters derived from more flexible diols. These characteristics are advantageous in the development of high-performance materials for various applications, including specialty polymers in drug delivery systems and advanced materials.
Polyesters based on 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane have been synthesized with both aliphatic and aromatic dicarboxylic acids. The resulting polymers exhibit a range of thermal properties dependent on the comonomer used. For instance, polyesters synthesized with aliphatic dicarboxylic acids are typically semicrystalline, whereas those synthesized with aromatic dicarboxylic acids, such as terephthalic acid, exhibit very high melting points, exceeding 300°C.
Data Presentation
The following table summarizes the thermal properties of polyesters synthesized from this compound and various dicarboxylic acids.
| Dicarboxylic Acid | Polymer Structure | Melting Point (Tm) (°C) | Polymer Characteristics |
| Adipic Acid | Poly(bicyclo[2.2.2]octane-1,4-dimethylene adipate) | 99-101 | Semicrystalline |
| Suberic Acid | Poly(bicyclo[2.2.2]octane-1,4-dimethylene suberate) | 74-77 | Semicrystalline |
| Azelaic Acid | Poly(bicyclo[2.2.2]octane-1,4-dimethylene azelate) | 34-37 | Semicrystalline |
| Sebacic Acid | Poly(bicyclo[2.2.2]octane-1,4-dimethylene sebacate) | 63-65 | Semicrystalline |
| Terephthalic Acid | Poly(bicyclo[2.2.2]octane-1,4-dimethylene terephthalate) | >300 | High Melting |
Experimental Protocols
Two primary methods for the condensation polymerization of this compound are detailed below: melt polycondensation and solution polycondensation.
Protocol 1: Melt Polycondensation
This protocol is suitable for the synthesis of polyesters from this compound and dicarboxylic acids or their dimethyl esters.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid, terephthalic acid) or Dimethyl dicarboxylate (e.g., dimethyl terephthalate)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide, zinc acetate)
-
High-boiling point solvent (for purification, e.g., phenol/tetrachloroethane mixture)
-
Methanol (for purification)
-
Nitrogen gas (high purity)
-
Vacuum source
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: In a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge equimolar amounts of this compound and the chosen dicarboxylic acid or dimethyl dicarboxylate.
-
Catalyst Addition: Add the catalyst (e.g., 0.05-0.1 mol% relative to the dicarboxylic acid).
-
First Stage (Esterification/Transesterification):
-
Begin stirring and purge the reactor with a slow stream of nitrogen.
-
Gradually heat the mixture to 180-220°C.
-
Maintain this temperature for 2-4 hours to facilitate the esterification or transesterification reaction, during which water or methanol will be distilled off and collected. The reaction is monitored by the amount of distillate collected.
-
-
Second Stage (Polycondensation):
-
Increase the temperature to 250-280°C.
-
Gradually apply a vacuum (0.1-1 mmHg) to the system to remove the remaining byproducts and drive the polymerization reaction forward.
-
Continue the reaction under vacuum for 3-6 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
-
Polymer Isolation and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be removed from the flask.
-
For purification, the polymer can be dissolved in a suitable high-boiling point solvent (e.g., a phenol/tetrachloroethane mixture) and then precipitated by pouring the solution into a non-solvent like methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Protocol 2: Solution Polycondensation
This method is advantageous when dealing with monomers that are sensitive to high temperatures or when a more controlled reaction is desired. It typically involves the use of a diacid chloride.
Materials:
-
This compound
-
Diacid chloride (e.g., adipoyl chloride, terephthaloyl chloride)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or a mixture of tetrachloroethane and pyridine)
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Methanol (for purification)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer or mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Ice bath
Procedure:
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a stirrer and a nitrogen inlet, dissolve this compound and the acid scavenger (e.g., pyridine) in the anhydrous aprotic solvent.
-
Reaction Setup: Purge the flask with nitrogen and cool the solution to 0-5°C using an ice bath.
-
Monomer Addition: Dissolve an equimolar amount of the diacid chloride in the same anhydrous solvent and add it dropwise to the cooled diol solution from a dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm up to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, with constant stirring to precipitate the polymer.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflows for melt and solution polycondensation.
Caption: General reaction for polyester synthesis.
Application Notes and Protocols for the Synthesis of Copolyesters Incorporating Bicyclo[2.2.2]octane-1,4-diyldimethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of copolyesters incorporating the rigid bicyclic diol, Bicyclo[2.2.2]octane-1,4-diyldimethanol. The incorporation of this monomer is a promising strategy for enhancing the thermal and mechanical properties of polyesters, making them suitable for a range of high-performance applications.
Introduction
This compound is a unique cycloaliphatic diol characterized by its rigid and bulky cage-like structure. When incorporated into polyester chains, this monomer can significantly increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer. These properties are highly desirable in materials for medical devices, drug delivery systems, and advanced engineering plastics where durability and resistance to thermal degradation are critical. This document outlines the synthesis of such copolyesters via melt polycondensation, a widely used and scalable method.
Data Presentation
The following tables summarize the key properties of copolyesters synthesized with a bicyclo[2.2.2]octane moiety. While direct data for copolyesters of this compound is limited in publicly available literature, the data presented below is for copolyesters synthesized from the corresponding dicarboxylic acid methyl ester, dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2), which provides a strong indication of the expected properties.[1] The copolyesters were synthesized by melt polycondensation of varying mole percentages of DMCD-2 with dimethyl-1,4-cyclohexane dicarboxylate (DMCD), ethylene glycol (EG), and 1,4-cyclohexane dimethanol (CHDM).[1]
Table 1: Molecular Weight and Thermal Properties of Copolyesters Containing Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) [1]
| Copolyester Composition (DMCD-2 mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td, 5% (°C) |
| 0 | 16,000 | 40,000 | 2.5 | 85 | 410 |
| 10 | 15,000 | 38,000 | 2.5 | 90 | 412 |
| 20 | 14,000 | 36,000 | 2.6 | 95 | 415 |
| 30 | 13,000 | 34,000 | 2.6 | 100 | 418 |
| 40 | 12,000 | 32,000 | 2.7 | 105 | 420 |
| 50 | 11,000 | 30,000 | 2.7 | 110 | 422 |
| 60 | 10,000 | 28,000 | 2.8 | 115 | 425 |
*Data adapted from a study on copolyesters synthesized with dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2), dimethyl-1,4-cyclohexane dicarboxylate (DMCD), ethylene glycol (EG), and 1,4-cyclohexane dimethanol (CHDM).[1]
Experimental Protocols
The following is a representative protocol for the synthesis of copolyesters containing a bicyclo[2.2.2]octane moiety via a two-stage melt polycondensation. This protocol is adapted from established procedures for similar cycloaliphatic polyesters.[1]
Materials:
-
This compound
-
Aromatic or aliphatic dicarboxylic acid (or its dimethyl ester), e.g., Dimethyl terephthalate
-
Co-diol (e.g., Ethylene glycol, 1,4-Butanediol) - optional, for copolyester synthesis
-
Catalyst: Titanium(IV) isopropoxide or Antimony(III) oxide
-
Thermal stabilizer: Phosphoric acid
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
Stage 1: Transesterification (or Esterification)
-
Charge the reactor with this compound, the chosen dicarboxylic acid dimethyl ester (e.g., Dimethyl terephthalate), and any co-diol in the desired molar ratio.
-
Add the catalyst, for example, Titanium(IV) isopropoxide (typically 50-200 ppm based on the polymer weight).
-
Flush the reactor with nitrogen and maintain a slow nitrogen purge.
-
Heat the reactor to 180-220°C with constant stirring.
-
Methanol will be produced as a byproduct of the transesterification reaction and should be distilled off.
-
Continue this stage for 2-4 hours or until approximately 90% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 250-280°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 Torr over a period of about 1 hour.
-
Continue the reaction under high vacuum and at high temperature for another 2-4 hours. The viscosity of the reaction mixture will increase significantly during this stage as the polymer chain length grows.
-
Once the desired viscosity is achieved (as indicated by the stirrer torque), stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor and allow it to cool. The polymer can then be pelletized for further processing and characterization.
Visualizations
Caption: Workflow for the two-stage melt polycondensation synthesis of copolyesters.
References
Application Notes and Protocols: Bicyclo[2.2.2]octane-1,4-diyldimethanol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of Bicyclo[2.2.2]octane-1,4-diyldimethanol as a monomer in the development of advanced materials. The unique, rigid, and symmetric structure of this diol offers significant advantages in creating polymers with enhanced thermal and mechanical properties.
Application Notes: Enhancing Polymer Performance
This compound is a specialty diol monomer valued for its rigid, three-dimensional bicyclic core. Its incorporation into polymer backbones, such as those of polyesters and polyurethanes, imparts significant improvements in material properties. The primary advantage of this monomer lies in its ability to increase the thermal stability and mechanical robustness of the resulting polymers.
The bulky bicyclic structure of the monomer restricts the segmental motion of polymer chains. This rigidity is directly responsible for an increase in the glass transition temperature (Tg) of the polymers, making them suitable for high-temperature applications. For instance, polymers incorporating the bicyclo[2.2.2]octane moiety are being explored for use in high-performance polyimides.
Furthermore, the inherent stability of the bicyclo[2.2.2]octane cage contributes to enhanced thermal stability. This compound itself exhibits no decomposition below 300°C, a property that can be transferred to the polymers it forms. This leads to materials with higher decomposition temperatures (Td), a critical factor for materials used in demanding environments.
Beyond polymers, the bicyclo[2.2.2]octane core is a key building block for the synthesis of linkers used in metal-organic frameworks (MOFs). The dicarboxylic acid analogue, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, has been successfully used to create robust and transparent MOFs. The predictable geometry of the bicyclo[2.2.2]octane unit allows for precise control over the pore structure of these frameworks.
Material Properties Overview
The introduction of this compound into polymer chains has a notable effect on their thermal properties. Below is a summary of the expected impact based on the structural characteristics of the monomer.
| Property | Effect of Incorporating this compound | Rationale |
| Glass Transition Temperature (Tg) | Significant Increase | The rigid bicyclic structure restricts polymer chain mobility. |
| Thermal Decomposition Temp. (Td) | Increased | High intrinsic thermal stability of the bicyclo[2.2.2]octane core. |
| Mechanical Strength | Enhanced | The rigid monomer unit contributes to a more robust polymer backbone. |
| Solubility | Potentially Reduced | The rigid structure can lead to more ordered packing, reducing solubility. |
Experimental Protocols
The following are representative protocols for the synthesis of the monomer and its use in polymerization.
Protocol 1: Synthesis of this compound
This protocol is based on the reduction of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
Materials:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
-
Copper catalyst (e.g., BASF E406)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
A 100 ml high-pressure autoclave is charged with 10 g of a copper catalyst.
-
The catalyst is activated by treating it with hydrogen gas at 1500 psig and 200°C for 2 hours.
-
After activation, the autoclave is cooled to 80°C, and the hydrogen pressure is reduced to 100 psig.
-
A solution of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (e.g., 60 g of a 10% solution in a suitable solvent) is introduced into the autoclave.
-
The reaction is carried out at a pressure between 2000 and 4000 psig and a suitable temperature until the conversion of the diester is complete.
-
Upon completion, the reactor is cooled, and the product, this compound, is isolated and purified.
Expected Outcome:
-
This process is expected to yield this compound with high selectivity.
Protocol 2: Synthesis of a Polyester with this compound
This is a general procedure for melt-phase polymerization.
Materials:
-
This compound
-
A dicarboxylic acid or its dimethyl ester (e.g., dimethyl terephthalate)
-
Polymerization catalyst (e.g., antimony trioxide)
-
Reaction vessel equipped with a stirrer, nitrogen inlet, and vacuum outlet
Procedure:
-
The reaction vessel is charged with equimolar amounts of this compound and the chosen dicarboxylic acid or diester.
-
A catalytic amount of antimony trioxide is added.
-
The mixture is heated under a nitrogen atmosphere to initiate the esterification or transesterification reaction, with the temperature gradually increased to facilitate the removal of water or methanol.
-
Once the initial condensation is complete, a vacuum is applied to remove the remaining byproducts and drive the polymerization to achieve a high molecular weight.
-
The polymerization is continued until the desired melt viscosity is reached.
-
The resulting polyester is then extruded, cooled, and pelletized.
Visualizations
Caption: Relationship between monomer structure and polymer properties.
Application Notes and Protocols: Bicyclo[2.2.2]octane-1,4-diyldimethanol in Specialty Chemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[2.2.2]octane-1,4-diyldimethanol is a unique, rigid, and symmetrical diol offering a three-dimensional building block for the synthesis of specialty chemicals. Its bicyclic structure provides a well-defined spatial orientation for functional groups, making it a valuable component in polymer chemistry, and as a non-planar bioisostere for the para-phenylene group in medicinal chemistry. These application notes provide an overview of its utility and detailed protocols for its use.
Physical and Chemical Properties
This compound is a white solid at room temperature, valued for its high purity in chemical synthesis.
| Property | Value |
| CAS Number | 826-45-9 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Appearance | Solid |
| Purity | 95-98% |
| Storage | Sealed in a dry place at room temperature. |
Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Section 1: Applications in Polymer Chemistry
The rigid bicyclo[2.2.2]octane core of this compound imparts enhanced thermal stability and mechanical properties to polymers. It serves as a specialty diol monomer in the synthesis of polyesters and polyurethanes.
Polyester Synthesis via Melt Polycondensation
The diol can be incorporated into polyester chains to create polymers with high glass transition temperatures and improved thermal stability. A general protocol for melt polycondensation is provided below, which can be adapted for specific applications.
Experimental Protocol: Melt Polycondensation for Polyester Synthesis
-
Reactor Setup: A flame-dried glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with this compound, a dicarboxylic acid (e.g., terephthalic acid or adipic acid), and an esterification catalyst (e.g., antimony trioxide or titanium tetrabutoxide).
-
Esterification: The mixture is heated under a nitrogen atmosphere, typically in a stepwise manner. For example, the temperature can be raised to 190-230°C and maintained for 2-4 hours to carry out the initial esterification, during which water is distilled off.
-
Polycondensation: After the initial esterification, a vacuum is gradually applied (reducing the pressure to <1 mmHg) and the temperature is increased to 250-280°C.
-
Reaction Monitoring: The reaction is monitored by the viscosity of the molten polymer, which increases with the molecular weight. The reaction is continued for 2-4 hours under high vacuum until the desired viscosity is achieved.
-
Polymer Isolation: The reactor is cooled, and the resulting polyester is extruded and pelletized.
Polyurethane Synthesis (Non-Isocyanate Route)
To avoid the use of toxic isocyanates, polyurethanes can be synthesized through alternative, greener routes. One such method involves the reaction of a diol with a bis(carbamate) in the presence of a catalyst.
Experimental Protocol: Non-Isocyanate Polyurethane (NIPU) Synthesis
-
Monomer Preparation: A bis(carbamate) is synthesized from a diamine and a cyclic carbonate.
-
Polycondensation: this compound and the bis(carbamate) are charged into a reactor with a suitable catalyst (e.g., a bismuth-based catalyst).
-
Reaction Conditions: The mixture is heated under an inert atmosphere at temperatures ranging from 150-180°C.
-
Byproduct Removal: A byproduct, typically an alcohol, is removed by distillation, often under reduced pressure, to drive the reaction to completion.
-
Polymer Isolation: The resulting polyurethane is cooled and can be purified by precipitation.
Section 2: Application as a Chemical Intermediate
The hydroxyl groups of this compound can be readily converted to other functional groups, making it a versatile intermediate for the synthesis of a variety of specialty chemicals.
Oxidation to Bicyclo[2.2.2]octane-1,4-dicarbaldehyde
The diol can be oxidized to the corresponding dialdehyde, a valuable precursor for further chemical transformations. The Swern oxidation is a mild and efficient method for this conversion.
Experimental Protocol: Swern Oxidation
-
Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere, oxalyl chloride or trifluoroacetic anhydride in anhydrous dichloromethane is cooled to -78°C (dry ice/acetone bath). Anhydrous dimethyl sulfoxide (DMSO) is added dropwise.
-
Alcohol Addition: A solution of this compound in anhydrous dichloromethane is added slowly to the activated DMSO solution at -78°C. The reaction is stirred for 1-2 hours.
-
Quenching: Anhydrous triethylamine is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
Work-up: Water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude dialdehyde.
-
Purification: The product can be purified by column chromatography on silica gel.
Section 3: Applications in Drug Discovery
The rigid bicyclo[2.2.2]octane scaffold is an attractive bioisostere for the para-phenylene ring in drug design.[1] Replacing a flat aromatic ring with this 3D structure can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or enhancing biological activity.[1][2]
Role as a Bioisostere
The replacement of a para-phenylene ring with the bicyclo[2.2.2]octane-1,4-diyl moiety can significantly impact a drug candidate's properties.
| Property Comparison: Imatinib Analogues | para-Phenylene (Imatinib) | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane |
| Aqueous Solubility (µM) | 351 | 113 | 389 |
| Metabolic Stability (CLint) | 28 | 16 | 19 |
| Data adapted from a study on Imatinib analogues where the bicyclo[2.2.2]octane core was used as a phenyl ring bioisostere.[1] |
Workflow in Drug Discovery
This compound can be used as a starting material for the synthesis of novel drug candidates. The following workflow illustrates its potential application in a drug discovery program, for instance, in the development of kinase inhibitors.[3][4][5]
Protocol for Derivative Synthesis for SAR Studies
The following is a general procedure for the synthesis of a di-ester derivative, which can be modified to create a library of compounds for structure-activity relationship (SAR) studies.
-
Reaction Setup: To a solution of this compound in an appropriate solvent (e.g., dichloromethane or THF) in a round-bottom flask, add a base (e.g., triethylamine or pyridine).
-
Acylation: Cool the mixture in an ice bath and add an acyl chloride or anhydride (e.g., acetyl chloride) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired di-ester.
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. US20150259354A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. EP2989106A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-1,4-diyldimethanol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of Bicyclo[2.2.2]octane-1,4-diyldimethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is through the reduction of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its corresponding esters (e.g., dimethyl ester). This reduction can be achieved via catalytic hydrogenation or by using chemical reducing agents like Lithium Aluminum Hydride (LAH).
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting material is Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which is a white crystalline solid.[1] This diacid can be purchased from various chemical suppliers or synthesized. For esterification prior to reduction, an alcohol such as methanol is used in the presence of an acid catalyst.[2][3]
Q3: What are the expected yields for the synthesis of this compound?
A3: High yields are reported for the synthesis of this compound, particularly through the catalytic hydrogenation of the corresponding dicarboxylic acid or diester. For instance, a selectivity of 100% has been reported under specific high-temperature and high-pressure hydrogenation conditions.[2][3]
Q4: What are the key properties of the final product, this compound?
A4: this compound is a solid at room temperature.[4] It has a molecular weight of 170.25 g/mol .
Q5: Are there any alternative synthetic strategies mentioned in the literature?
A5: While the reduction of the diacid or diester is the most common approach, other synthetic strategies for related Bicyclo[2.2.2]octane derivatives have been explored. These include Diels-Alder reactions to construct the bicyclic framework and sequential Michael additions.[5][6] However, for the specific synthesis of the 1,4-diyldimethanol derivative, the reduction pathway is the most direct.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Q: My reaction yield is significantly lower than expected. What are the potential causes?
-
A: Several factors could contribute to low yield:
-
Inactive Catalyst: If you are performing a catalytic hydrogenation, the catalyst may be old, poisoned, or not properly activated. Ensure you are using a fresh, high-quality catalyst and following the correct activation procedure. For example, one protocol suggests treating a copper catalyst with hydrogen at 200°C for 2 hours before use.[2][3]
-
Insufficient Reduction: The reduction of the carboxylic acid or ester groups may be incomplete. This could be due to insufficient reducing agent, low hydrogen pressure, or inadequate reaction time.
-
Poor Quality Starting Material: The purity of the starting Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is crucial. Impurities can interfere with the reaction. It is recommended to purify the diacid by recrystallization from a basic/acidic aqueous solution before use.[2][3]
-
Suboptimal Reaction Conditions: Temperature and pressure play a significant role in catalytic hydrogenations. Lower pressures may lead to lower conversion rates.[3] Ensure your reaction conditions align with established protocols.
-
-
Issue 2: Impure Final Product
-
Q: My final product shows impurities in the NMR or other analyses. How can I improve the purity?
-
A:
-
Purification of Starting Material: As mentioned, the purity of the starting diacid is critical. Recrystallization is an effective method for removing impurities.[2][3]
-
Thorough Work-up: Ensure a complete work-up procedure to remove any unreacted starting material, byproducts, or catalyst residues.
-
Recrystallization of Final Product: this compound is a solid and can be purified by recrystallization from a suitable solvent.
-
Flash Column Chromatography: If recrystallization is ineffective, flash column chromatography can be employed for purification. One literature report on a related compound used a 20% ethyl acetate-hexanes solvent system.[7]
-
-
Issue 3: Incomplete Reaction
-
Q: My reaction does not go to completion, and I observe a mixture of starting material, mono-alcohol, and the desired diol. What should I do?
-
A:
-
Increase Reaction Time: The reaction may require a longer duration to fully reduce both functional groups. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Increase Catalyst Loading: In catalytic hydrogenations, increasing the amount of catalyst can enhance the reaction rate.
-
Optimize Hydrogen Pressure: For hydrogenations, ensure the pressure is maintained at the recommended level throughout the reaction, as lower pressures can result in incomplete conversion.[3]
-
Check Temperature: Verify that the reaction is being conducted at the optimal temperature.
-
-
Quantitative Data
| Parameter | Method 1: Catalytic Hydrogenation of Diacid |
| Starting Material | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid |
| Reagents | Methanol (solvent), Hydrogen gas |
| Catalyst | Copper catalyst (e.g., E406 from BASF) |
| Temperature | 250 °C |
| Pressure | 1500 psig |
| Selectivity | 100% |
| Reference | [2][3] |
Experimental Protocols
Method 1: Catalytic Hydrogenation of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
This protocol is adapted from a patent describing the synthesis of this compound.[2][3]
-
Catalyst Activation: Pack 10 g of a copper catalyst (e.g., E406 from BASF) into a stainless steel basket and install it in a 100 ml autoclave. Treat the catalyst in the autoclave with hydrogen at 1500 psig and 200°C for 2 hours.
-
Reaction Setup: After cooling the autoclave to 80°C and reducing the hydrogen pressure to 100 psig, add a solution of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid in a suitable solvent like methanol. For example, 5 g of the diacid in 50 mL of methanol can be used.
-
Hydrogenation: Seal the autoclave, purge with nitrogen three times to remove air, and then pressurize with hydrogen. Gradually increase the temperature to 250°C and maintain a stirring rate of 600 rpm.
-
Reaction Monitoring and Work-up: The reaction progress can be monitored by analyzing aliquots. Once the reaction is complete, cool the autoclave, vent the hydrogen, and filter to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CAS 711-02-4: bicyclo[2.2.2]octane-1,4-dicarboxylic acid [cymitquimica.com]
- 2. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. This compound | 826-45-9 [sigmaaldrich.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 7. scispace.com [scispace.com]
Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diyldimethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Bicyclo[2.2.2]octane-1,4-diyldimethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a polar diol, are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can include unreacted starting materials (e.g., the corresponding dicarboxylic acid or diester), reaction byproducts, residual solvents, and catalysts from the synthesis process.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value (107-108 °C) is a good indicator of high purity.[1][2]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the boiling point of the solvent is higher than the compound's melting point, if the solution is cooled too rapidly, or if there is a high concentration of impurities.[3] Try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a lower-boiling point solvent or pre-purifying the material by another method, such as a quick filtration through a silica plug, can also resolve this issue.[3]
Q5: I am having trouble getting my polar diol to move off the baseline in normal-phase column chromatography. What can I do?
A5: For highly polar compounds like diols, a more polar eluent system is often necessary.[4] You can increase the polarity of your mobile phase, for example, by increasing the percentage of a polar solvent like methanol or ethanol in a less polar solvent like ethyl acetate or dichloromethane. In some cases, using a different stationary phase, such as alumina or a bonded-phase silica gel, may be beneficial.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated.[5] | - Reduce the solvent volume by gentle heating and evaporation, then allow to cool again.[5]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] |
| Low yield of recovered crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling.- Washing crystals with a solvent that is not ice-cold. | - Use the minimum amount of hot solvent to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.- Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | - The cooling rate was too fast, trapping impurities.- The chosen solvent did not effectively differentiate between the product and impurities. | - Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.- Perform solubility tests to find a more suitable solvent or solvent pair. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | - Inappropriate solvent system.- Column was overloaded with the sample.- The solvent polarity was changed too abruptly in a gradient elution. | - Optimize the solvent system using TLC to achieve a good separation of spots.- Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of at least 30:1.[3]- Use a more gradual solvent gradient.[6] |
| Compound streaks or "tails" on the column | - The compound is too soluble in the mobile phase.- The silica gel may be too acidic for the compound. | - Reduce the polarity of the eluent.- Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base, like 1-3% triethylamine, before loading the sample.[3] |
| No compound elutes from the column | - The eluent is not polar enough to move the compound.- The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase.- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. Consider using a less acidic stationary phase like neutral alumina.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Due to the polar nature of the diol, polar solvents should be tested. Good candidates include ethyl acetate, acetone, or a mixed solvent system such as ethyl acetate/hexane or methanol/dichloromethane. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent with swirling until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. The melting point of pure this compound is 107-108 °C.[1][2]
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Silica gel is a common choice. For compounds that may be sensitive to acid, neutral alumina can be used.[7]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. Due to the compound's polarity, a good starting point is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.[8] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the less polar solvent system determined from your TLC analysis. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Sublimation of this compound
Sublimation can be an effective purification method for volatile solids, yielding high-purity crystals.[9]
-
Apparatus Setup: Place the crude, dry this compound into a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a vacuum pump to reduce the pressure. This will lower the temperature at which the compound sublimes.
-
Heating: Gently heat the bottom of the apparatus containing the crude solid.
-
Condensation: The compound will sublime and then deposit as pure crystals on the cold finger of the apparatus.
-
Collection: Once the sublimation is complete, carefully remove the purified crystals from the cold finger.
Visualizations
Caption: A workflow for troubleshooting the purification of this compound.
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Polymerization of Bicyclo[2.2.2]octane-1,4-diyldimethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of Bicyclo[2.2.2]octane-1,4-diyldimethanol.
Troubleshooting Guide
Researchers may encounter several challenges during the polymerization of this compound, primarily related to achieving high molecular weight polymers and ensuring complete reaction. The rigid, bicyclic structure of the monomer can impact its reactivity and the properties of the resulting polymer.
Issue 1: Low Molecular Weight of the Final Polymer
Possible Causes:
-
Low Monomer Purity: Impurities in this compound or the co-monomer (e.g., diacid, diisocyanate) can terminate the polymerization chain reaction.
-
Sub-optimal Monomer Stoichiometry: An imbalance in the molar ratio of the diol and the co-monomer will limit the chain length.
-
Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to completion. The rigid structure of the diol can lead to lower reactivity compared to more flexible aliphatic diols.[1][2][3]
-
Inefficient Catalyst: The chosen catalyst may not be effective for this specific monomer combination.
-
Poor Removal of Byproducts: In condensation polymerization (e.g., polyesterification), the incomplete removal of byproducts like water can inhibit the reaction equilibrium from shifting towards the polymer.
Troubleshooting Steps:
-
Monomer Purification:
-
Ensure this compound is of high purity (≥98%). Recrystallization or sublimation may be necessary.
-
Purify the co-monomer according to standard laboratory procedures.
-
-
Precise Stoichiometry:
-
Accurately weigh and calculate the molar ratios of the monomers. Aim for a 1:1 molar ratio for polycondensation reactions.
-
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature and/or extend the reaction time. Monitor the viscosity of the reaction mixture as an indicator of molecular weight build-up.
-
For polyesterification, a two-stage reaction is often effective: an initial esterification at a lower temperature followed by a higher temperature polycondensation step under vacuum.[4]
-
-
Catalyst Selection:
-
For polyesterification, consider using catalysts like titanium(IV) butoxide (TBT) or antimony trioxide.
-
For polyurethane synthesis, common catalysts include dibutyltin dilaurate (DBTDL) or bismuth-based catalysts.[5]
-
-
Efficient Byproduct Removal:
-
Apply a high vacuum during the polycondensation stage to effectively remove water or other small molecule byproducts.
-
Ensure the reaction setup is well-sealed to maintain a high vacuum.
-
Issue 2: Poor Solubility of the Resulting Polymer
Possible Causes:
-
High Crystallinity: The rigid bicyclic units can lead to highly ordered polymer chains, resulting in high crystallinity and poor solubility in common organic solvents.
-
Cross-linking: Side reactions at high temperatures can cause cross-linking, leading to an insoluble polymer network.
Troubleshooting Steps:
-
Introduce Co-monomers:
-
Incorporate a more flexible diol or diacid into the polymerization to disrupt the chain regularity and reduce crystallinity.
-
-
Control Reaction Temperature:
-
Avoid excessively high reaction temperatures that might promote side reactions and cross-linking.
-
-
Solvent Selection:
-
Test a range of solvents, including more aggressive ones like hot chlorinated solvents (e.g., 1,1,2,2-tetrachloroethane), aprotic polar solvents (e.g., DMSO, NMP, DMF, DMAc), or solvent mixtures.[6]
-
Frequently Asked Questions (FAQs)
Q1: What types of polymers can be synthesized from this compound?
A1: this compound is a versatile monomer that can be used to synthesize a variety of polymers, most commonly polyesters and polyurethanes, through polycondensation reactions with appropriate co-monomers like diacids and diisocyanates, respectively.[7][8]
Q2: What are the expected properties of polymers derived from this compound?
A2: Due to the rigid and bulky bicyclic structure of the monomer, the resulting polymers are expected to exhibit high glass transition temperatures (Tg), enhanced thermal stability, and good mechanical strength compared to polymers made from linear aliphatic diols.
Q3: How can I monitor the progress of the polymerization reaction?
A3: The progress of the polymerization can be monitored by several methods:
-
Viscosity: A noticeable increase in the viscosity of the reaction mixture indicates polymer chain growth.
-
Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to track the disappearance of the hydroxyl (-OH) group of the diol and the appearance of ester or urethane linkages.[4]
-
Byproduct Measurement: In polyesterification, the amount of water collected can be measured to determine the extent of the reaction.
-
Gel Permeation Chromatography (GPC): Samples can be taken at different time points and analyzed by GPC to determine the molecular weight and molecular weight distribution of the polymer.[4]
Q4: What are some suitable co-monomers for polyesterification with this compound?
A4: A variety of diacids or their corresponding esters can be used. Common choices include:
-
Aromatic diacids: Terephthalic acid, isophthalic acid, 2,5-furandicarboxylic acid (FDCA).[4]
-
Aliphatic diacids: Adipic acid, succinic acid.
Q5: What are some common diisocyanates for polyurethane synthesis with this diol?
A5: Both aromatic and aliphatic diisocyanates can be used. Examples include:
-
Aromatic diisocyanates: Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI).
-
Aliphatic diisocyanates: Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI).
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Polyesterification of a Bicyclic Diol
| Parameter | Value | Reference |
| Diol to Diacid Molar Ratio | 1:1 | [4] |
| Catalyst | Titanium(IV) butoxide (TBT) | [4] |
| Catalyst Loading | ~1 mol% | [4] |
| Stage 1 Temperature (N2 atmosphere) | 190 °C | [4] |
| Stage 1 Duration | 1 hour | [4] |
| Stage 2 Temperature (Vacuum) | 230 °C | [4] |
| Stage 2 Duration | 1 hour | [4] |
| Vacuum Pressure | ~1 mbar | [4] |
Detailed Experimental Protocol
Synthesis of Polyester from this compound and a Diacid (General Procedure)
This protocol is a general guideline and may require optimization for specific diacid co-monomers.
Materials:
-
This compound
-
Diacid (e.g., Terephthalic acid)
-
Titanium(IV) butoxide (TBT) catalyst
-
High-boiling point solvent (optional, for solution polymerization)
-
Nitrogen gas (high purity)
-
Chloroform
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer and Catalyst Charging:
-
Charge the reaction flask with equimolar amounts of this compound and the chosen diacid.
-
Add the TBT catalyst (approximately 1 mol% relative to the diol).
-
-
Esterification Stage:
-
Assemble the reaction apparatus and flush the system with nitrogen for 15-20 minutes to remove any air.
-
Begin stirring and heat the mixture to 190 °C under a gentle flow of nitrogen.
-
Maintain these conditions for 1 hour. Water will be evolved and collected in the condenser.
-
-
Polycondensation Stage:
-
Increase the temperature to 230 °C.
-
Gradually apply a vacuum to the system, reducing the pressure to approximately 1 mbar.
-
Continue the reaction under these conditions for 1 hour, or until the desired viscosity is achieved.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature and return the system to atmospheric pressure with nitrogen.
-
Dissolve the solid polymer in a suitable solvent, such as chloroform.
-
Precipitate the polymer by pouring the solution into an excess of a non-solvent, such as methanol.
-
Filter the precipitated polymer and dry it in a vacuum oven.
-
Visualizations
Caption: Polyesterification workflow.
Caption: Troubleshooting low molecular weight.
References
- 1. researchgate.net [researchgate.net]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Polymer Synthesis Reagents (69) [myskinrecipes.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Polyesterification of Bicyclo[2.2.2]octane-1,4-diyldimethanol (BODDM)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the polyesterification of Bicyclo[2.2.2]octane-1,4-diyldimethanol (BODDM).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polyesterification of this compound (BODDM)?
A1: The primary challenges stem from the rigid and sterically hindered nature of the bicyclo[2.2.2]octane core. This can lead to lower reactivity of the hydroxyl groups compared to linear aliphatic diols, making it difficult to achieve high molecular weight polyesters. Additionally, the reaction conditions required for polymerization can sometimes promote side reactions.
Q2: What are the most common side reactions observed during the polyesterification of BODDM?
A2: The most anticipated side reactions include:
-
Etherification: Intermolecular dehydration of two BODDM molecules to form an ether linkage. This is a significant side reaction, especially when using Brønsted acid catalysts.
-
Intramolecular Cyclization: Formation of cyclic oligomers, which can limit the growth of the polymer chain.
-
Thermal Degradation: At elevated temperatures (typically above 275°C), random scission of the ester linkages can occur, leading to a decrease in molecular weight and the formation of various degradation byproducts.[1]
Q3: How does the choice of catalyst affect the polyesterification of BODDM and its side reactions?
A3: The catalyst choice is critical. Lewis acids, such as zinc acetate (Zn(OAc)₂) or titanium(IV) butoxide (Ti(OBu)₄), are generally preferred over Brønsted acids like methanesulfonic acid (MSA).[2][3] Lewis acids have been shown to be more effective in promoting esterification while minimizing etherification side reactions.[2][3] Brønsted acids, due to their higher acidity, can significantly increase the rate of ether formation.[2]
Q4: Can I use either an aliphatic or an aromatic diacid with BODDM?
A4: Yes, both aliphatic and aromatic diacids (or their corresponding esters) can be used. The choice will significantly impact the properties of the final polyester. Aromatic diacids, such as terephthalic acid, will generally produce polyesters with higher glass transition temperatures (Tg) and melting points (Tm) due to the increased rigidity of the polymer backbone.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight | 1. Incomplete reaction. 2. Presence of monofunctional impurities. 3. Sub-optimal catalyst. 4. Inefficient removal of condensation byproducts (e.g., water or methanol). 5. Etherification side reactions consuming diol. | 1. Increase reaction time or temperature (while monitoring for degradation). 2. Ensure high purity of monomers. 3. Switch to a more effective catalyst, such as a Lewis acid (e.g., Zn(OAc)₂ or Ti(OBu)₄). 4. Improve the vacuum applied during the polycondensation step. 5. Use a catalyst less prone to promoting etherification (Lewis acid) and consider a slight excess of the diacid to compensate for any diol loss. |
| Gelation of the Reaction Mixture | 1. Cross-linking side reactions, potentially from impurities or thermal degradation at very high temperatures. 2. If using an unsaturated diacid, potential for side reactions involving the double bonds, especially with certain catalysts.[2][3] | 1. Lower the reaction temperature and ensure the reaction is carried out under an inert atmosphere. 2. If using an unsaturated diacid, select a catalyst that does not promote reactions with the double bonds. Zinc acetate is often a good choice in such cases.[2][3] |
| Discoloration of the Final Polymer | 1. Thermal degradation at high temperatures. 2. Oxidation due to the presence of air at high temperatures. 3. Catalyst residues. | 1. Reduce the polymerization temperature and/or time. 2. Ensure a continuous flow of inert gas (e.g., nitrogen or argon) throughout the reaction. 3. Use a lower concentration of catalyst or select a catalyst that is less prone to causing discoloration. |
| Poor Solubility of the Final Polymer | 1. High degree of crystallinity. 2. High molecular weight. 3. Cross-linking. | 1. This may be an inherent property of the polymer, especially with aromatic diacids. Consider copolymerization with a more flexible diol to reduce crystallinity. 2. Adjust reaction conditions to target a lower molecular weight if application allows. 3. See "Gelation of the Reaction Mixture" above. |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Polyesterification of Bicyclic Diols
| Parameter | Esterification Step | Polycondensation Step | Reference |
| Temperature | 180-190 °C | 220-230 °C | [4] |
| Time | 1-2 hours | 2-4 hours | [4] |
| Atmosphere | Inert Gas (N₂ or Ar) | High Vacuum (<1 mbar) | |
| Catalyst | Lewis Acid (e.g., Ti(OBu)₄, Zn(OAc)₂) | Lewis Acid (e.g., Ti(OBu)₄, Zn(OAc)₂) | [2][3] |
| Catalyst Loading | ~0.1 mol% | ~0.1 mol% |
Experimental Protocols
Protocol 1: Two-Step Melt Polycondensation of BODDM with an Aromatic Diacid (e.g., Dimethyl Terephthalate)
This protocol is adapted from methodologies used for similar bicyclic diols.
Materials:
-
This compound (BODDM)
-
Dimethyl terephthalate (DMT)
-
Titanium(IV) butoxide (Ti(OBu)₄) or Zinc Acetate (Zn(OAc)₂)
-
High-purity nitrogen or argon gas
Procedure:
-
Esterification Stage: a. Charge a three-neck reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with equimolar amounts of BODDM and DMT. b. Add the catalyst (e.g., Ti(OBu)₄) at a concentration of approximately 0.1 mol% relative to the diacid. c. Heat the mixture to 180-190°C under a slow stream of nitrogen gas. d. Continue the reaction for 1-2 hours, collecting the methanol byproduct in the distillation condenser. The reaction is considered complete when approximately 90-95% of the theoretical amount of methanol has been collected.
-
Polycondensation Stage: a. Increase the temperature of the reaction mixture to 220-230°C. b. Gradually reduce the pressure to below 1 mbar to facilitate the removal of excess BODDM and any remaining byproducts. c. Continue the polycondensation under high vacuum and stirring for 2-4 hours. The viscosity of the mixture will increase significantly as the molecular weight of the polyester grows. d. To stop the reaction, remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere. e. The resulting polyester can be removed from the flask once it has solidified.
Visualizations
Caption: Troubleshooting workflow for low molecular weight polyester.
Caption: Potential reaction pathways in BODDM polyesterification.
References
Technical Support Center: Bicyclo[2.2.2]octane-1,4-diyldimethanol in High Molecular Weight Polymer Synthesis
Introduction
Welcome to the technical support center for the application of Bicyclo[2.2.2]octane-1,4-diyldimethanol in polymer synthesis. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of this rigid diol to enhance the molecular weight and performance of their polymers. This compound is a specialty monomer used in the synthesis of polymers such as polyesters.[1][2][3] Its rigid, bicyclic structure can impart desirable properties to the final polymer, including increased stiffness and thermal stability.[4][5]
This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymer synthesis?
This compound is a diol with a rigid bicyclic structure. In polymer synthesis, particularly for polyesters and polyurethanes, the incorporation of such rigid monomers into the polymer backbone can lead to materials with enhanced thermal and mechanical properties, such as a higher glass transition temperature (Tg) and increased stiffness.[4][5][6][7]
Q2: How does the use of this compound affect the molecular weight of the resulting polymer?
The rigid nature of this compound can influence the reactivity of its hydroxyl groups. While rigid diols can sometimes exhibit lower reactivity, which can make achieving high molecular weights challenging, under optimized conditions, they can be incorporated to produce high molecular weight polymers.[6][7][8] The key is to ensure near-perfect stoichiometry, high monomer purity, and effective removal of condensation byproducts to drive the polymerization reaction to completion.[9][10]
Q3: What types of polymers can be synthesized using this compound?
This diol is primarily suitable for step-growth polymerization (polycondensation) reactions. The most common applications are in the synthesis of polyesters (by reacting with a diacid or diester) and polyurethanes (by reacting with a diisocyanate).
Q4: Are there any specific safety precautions I should take when working with this compound?
As with any chemical reagent, it is crucial to consult the Safety Data Sheet (SDS) before use. General laboratory safety practices, such as working in a well-ventilated area and using appropriate personal protective equipment (PPE), should always be followed.
Troubleshooting Guide: Low Molecular Weight Polymers
A common challenge in polycondensation is achieving a high molecular weight.[9][10] Below is a troubleshooting guide for addressing issues of low molecular weight when using this compound.
| Symptom | Potential Cause | Recommended Action |
| Low intrinsic viscosity or molecular weight (determined by GPC) | Impurities in Monomers: Monofunctional impurities can act as chain terminators, preventing further polymer growth.[9][10] | - Ensure the purity of this compound and the co-monomer (diacid/diester) is ≥99%.[9] - Consider recrystallization or distillation of monomers if purity is questionable. |
| Inaccurate Stoichiometry: An imbalance in the molar ratio of the diol and diacid/diester will limit the extent of polymerization.[9] | - Carefully calculate and weigh the reactants to ensure a precise 1:1 molar ratio. - Account for the purity of the monomers in your calculations. | |
| Inefficient Removal of Byproducts: In polyesterification, the removal of water or alcohol (from transesterification) is critical to drive the reaction forward.[10] | - Ensure your reaction setup has an efficient condenser and vacuum system for byproduct removal. - For melt polymerization, apply a high vacuum during the later stages of the reaction.[10] | |
| Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion.[9][10] | - Optimize the reaction temperature. Temperatures that are too low result in slow kinetics, while temperatures that are too high can cause degradation.[9] - Ensure a sufficient reaction time to allow for the slow build-up of high molecular weight polymer chains. | |
| Catalyst Inefficiency: The catalyst may be inactive or used at a suboptimal concentration.[9][10] | - Use a fresh, active catalyst. - Optimize the catalyst concentration; too little may lead to slow reaction rates, while too much can cause side reactions. | |
| Polymer Discoloration (Yellowing/Browning) | Thermal Degradation: The polymer may be degrading at the reaction temperature. | - Lower the reaction temperature, potentially compensating with a longer reaction time or a more active catalyst. - Ensure a continuous inert gas (e.g., nitrogen) purge to prevent oxidative degradation. |
| Insoluble or Gel-like Polymer Formation | Side Reactions or Cross-linking: Unwanted side reactions may be occurring, leading to a cross-linked network. | - Review the reaction chemistry for potential side reactions. - Ensure the purity of monomers to avoid trifunctional impurities that can cause cross-linking. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting low molecular weight in your polymerization reaction.
Caption: A logical workflow for troubleshooting low molecular weight polymers.
Experimental Protocols
Synthesis of a Polyester via Two-Stage Melt Polycondensation
This protocol is a general guideline for the synthesis of a polyester using this compound and a diester (e.g., Dimethyl Terephthalate).
Materials:
-
This compound
-
Dimethyl Terephthalate (DMT)
-
Transesterification Catalyst (e.g., Zinc Acetate)
-
Polycondensation Catalyst (e.g., Antimony Trioxide)
-
Heat Transfer Fluid
-
Nitrogen Gas (high purity)
-
Vacuum Pump
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation column.
-
Heating mantle with a temperature controller.
-
Vacuum trap cooled with liquid nitrogen or a dry ice/acetone bath.
Procedure:
Stage 1: Transesterification
-
Charge the reactor with equimolar amounts of this compound and Dimethyl Terephthalate.
-
Add the transesterification catalyst (e.g., 200-500 ppm of zinc acetate).
-
Begin stirring and purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the reactor to 180-220°C under a slow stream of nitrogen.
-
Methanol will be generated as a byproduct and should be collected in the distillation column.
-
Continue this stage until approximately 85-95% of the theoretical amount of methanol has been collected (typically 2-4 hours).
Stage 2: Polycondensation
-
Add the polycondensation catalyst (e.g., 200-400 ppm of antimony trioxide).
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, gradually reduce the pressure inside the reactor to below 1 Torr (<1.3 mbar).
-
During this stage, excess this compound will be removed along with other volatile byproducts.
-
The viscosity of the molten polymer will increase significantly. Monitor the torque on the stirrer as an indicator of molecular weight build-up.
-
Continue the reaction under high temperature and vacuum until the desired viscosity is reached (typically 2-4 hours).
-
To stop the reaction, discontinue heating and break the vacuum with nitrogen.
-
Extrude the polymer from the reactor and cool it before characterization.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of polyester via two-stage melt polycondensation.
Data Presentation
The following table summarizes typical experimental conditions and resulting polymer properties from the synthesis of a copolyester containing this compound.
| Parameter | Value | Notes |
| Monomers | This compound, Ethylene Glycol, Terephthalic Acid | Example of a copolyester formulation. |
| Catalyst | Titanium Tetrabutoxide | A common catalyst for polyesterification. |
| Esterification Temperature | 250°C | Initial stage to form oligomers. |
| Polycondensation Temperature | 280°C | Higher temperature to increase molecular weight. |
| Polycondensation Pressure | 40 Pa | High vacuum is crucial for removing byproducts. |
| Resulting Intrinsic Viscosity | 0.82 dL/g | A measure of the polymer's molecular weight. |
Note: The data presented is based on a representative synthesis and may vary depending on the specific experimental setup and co-monomers used.
References
- 1. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 8. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Crystallinity Control of Bicyclo[2.2.2]octane-1,4-diyldimethanol (BCDM) Copolyesters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the crystallinity of copolyesters incorporating Bicyclo[2.2.2]octane-1,4-diyldimethanol (BCDM).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and processing of BCDM-based copolyesters, with a focus on controlling their crystallinity.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Crystallinity (Amorphous Product) | High BCDM Content: The rigid and bulky structure of the Bicyclo[2.2.2]octane ring can disrupt chain packing and hinder crystallization, especially at high molar ratios.[1] Rapid Cooling (Quenching): Fast cooling from the melt does not allow sufficient time for polymer chains to organize into crystalline structures. Comonomer Structure: The chemical structure of the comonomer (dicarboxylic acid or other diols) can influence the overall chain regularity. | Optimize BCDM Concentration: Systematically vary the molar ratio of BCDM to the other comonomers. Lower concentrations of BCDM are more likely to yield semi-crystalline materials. Controlled Cooling: Employ a slow and controlled cooling rate from the melt. This can be achieved in a differential scanning calorimeter (DSC) or a programmable oven. Thermal Annealing: Anneal the amorphous polymer at a temperature between its glass transition temperature (Tg) and melting temperature (Tm). This provides the necessary molecular mobility for crystallization to occur. Solvent-Induced Crystallization: Exposing the amorphous polymer to a suitable solvent can induce crystallization by increasing chain mobility. |
| Brittle Samples | High Crystallinity: Highly crystalline polymers can be brittle. Low Molecular Weight: Insufficient polymer chain length can lead to poor mechanical properties. High Tg: The inherent rigidity of the BCDM unit can lead to a high glass transition temperature, making the material brittle at room temperature if it is amorphous.[1] | Control Crystallinity: Aim for a moderate degree of crystallinity by adjusting the cooling rate or annealing time. Optimize Polymerization: Ensure complete reaction to achieve high molecular weight. This can be facilitated by using an appropriate catalyst and ensuring efficient removal of byproducts during polycondensation. Incorporate Flexible Comonomers: Introduce a flexible comonomer (e.g., a long-chain aliphatic dicarboxylic acid) to reduce the overall rigidity of the polymer backbone and lower the Tg. |
| Inconsistent Thermal Properties (Tg, Tm, Tc) | Inhomogeneous Comonomer Distribution: Poor mixing of monomers during polymerization can lead to variations in the polymer chain composition. Variable Molecular Weight: Inconsistent reaction conditions can result in batch-to-batch variations in molecular weight. Thermal History: The thermal history of the polymer sample significantly impacts its crystalline structure and, consequently, its thermal properties. | Ensure Homogeneous Melt: Thoroughly mix the monomers before and during the initial stages of polymerization. Standardize Polymerization Protocol: Maintain consistent reaction times, temperatures, catalyst concentrations, and vacuum levels for all syntheses. Standardize Thermal History: Before analysis (e.g., by DSC), erase the previous thermal history by heating the sample above its melting temperature, holding it for a few minutes to ensure complete melting, and then cooling at a controlled rate. |
| Yellowing or Discoloration of Polymer | Thermal Degradation: Prolonged exposure to high temperatures during melt polymerization can cause thermal degradation of the polymer. Oxidation: Presence of oxygen at high temperatures can lead to oxidative degradation. Catalyst Residue: Some catalysts can cause discoloration at high temperatures. | Optimize Polymerization Temperature and Time: Use the lowest possible temperature and shortest time necessary to achieve the desired molecular weight. Maintain Inert Atmosphere: Ensure a constant flow of inert gas (e.g., nitrogen or argon) throughout the polymerization process to prevent oxidation. Select Appropriate Catalyst: Use a catalyst that is effective at lower temperatures and less prone to causing discoloration. Consider using phosphorus-based stabilizers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (BCDM) in copolyesters?
A1: BCDM is a rigid bicyclic diol used as a monomer in polyester synthesis. Its incorporation into the polymer backbone introduces rigidity and bulkiness, which can significantly increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting copolyester.[1] Depending on its concentration and the structure of the comonomers, BCDM can either disrupt crystallization to produce amorphous materials or participate in the formation of semi-crystalline structures.
Q2: How does the concentration of BCDM affect the crystallinity of the copolyester?
A2: The concentration of BCDM has a profound effect on crystallinity. At low to moderate concentrations, the rigid BCDM units can act as defects in the polymer chain of a crystallizable comonomer, disrupting chain regularity and reducing the overall degree of crystallinity. At high concentrations, the copolyester may become completely amorphous. However, it is also possible for copolyesters with very high concentrations of a rigid monomer to form a new crystalline structure based on the packing of the rigid units themselves.
Q3: What are the most common methods to control the crystallinity of BCDM copolyesters?
A3: The primary methods for controlling the crystallinity of BCDM copolyesters are:
-
Comonomer Ratio: Adjusting the molar ratio of BCDM to other, more flexible, comonomers is the most fundamental way to influence the inherent crystallizability of the polymer.
-
Thermal Annealing: Heating the polymer to a temperature between its glass transition temperature (Tg) and melting temperature (Tm) for a specific period allows for the organization of polymer chains into crystalline domains.
-
Controlled Cooling: The rate at which the polymer is cooled from its molten state is critical. Slow cooling promotes crystal growth, while rapid cooling (quenching) tends to produce amorphous materials.
-
Solvent-Induced Crystallization: Exposing the polymer to a suitable solvent can lower its Tg and increase chain mobility, thereby facilitating crystallization even at temperatures below the thermal annealing range.
Q4: Which analytical techniques are essential for studying the crystallinity of BCDM copolyesters?
A4: The following techniques are crucial for characterizing the crystallinity of BCDM copolyesters:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The heat of fusion (ΔHm) obtained from the melting peak can be used to calculate the percentage of crystallinity.
-
X-Ray Diffraction (XRD): XRD is a direct method to assess the crystalline nature of a material. Amorphous materials show a broad halo, while semi-crystalline materials exhibit sharp diffraction peaks superimposed on the amorphous halo. The degree of crystallinity can be quantified from the XRD pattern.
-
Polarized Optical Microscopy (POM): POM can be used to visualize the crystalline morphology (e.g., spherulites) of semi-crystalline polymers.
Experimental Protocols
General Protocol for Melt Polycondensation of BCDM Copolyesters
This protocol describes a typical two-stage melt polycondensation for synthesizing a copolyester from this compound (BCDM), a dicarboxylic acid (e.g., succinic acid), and a catalyst.
Materials:
-
This compound (BCDM)
-
Dicarboxylic acid (e.g., succinic acid)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
Stabilizer (e.g., triethyl phosphate)
-
High-purity nitrogen or argon gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a vacuum-tight seal
-
Nitrogen/argon inlet and outlet
-
Distillation condenser and collection flask
-
High-vacuum pump
-
Heating mantle with a temperature controller
Procedure:
-
Esterification Stage:
-
Charge the reaction flask with the desired molar ratios of BCDM and the dicarboxylic acid.
-
Add the catalyst and stabilizer.
-
Assemble the reaction apparatus and purge the system with an inert gas for at least 30 minutes to remove oxygen.
-
Heat the mixture under a slow stream of inert gas to the desired reaction temperature (typically 180-220°C) with continuous stirring.
-
Water, the byproduct of the esterification reaction, will begin to distill off.
-
Continue this stage until the distillation of water ceases (typically 2-4 hours).
-
-
Polycondensation Stage:
-
Gradually increase the temperature (typically to 220-260°C) and slowly apply a vacuum to the system over 30-60 minutes to avoid excessive foaming.
-
Continue the reaction under high vacuum (<1 Torr) for several hours (typically 2-6 hours) to facilitate the removal of byproducts (e.g., excess diol) and increase the molecular weight of the polymer. The viscosity of the melt will noticeably increase.
-
Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with an inert gas.
-
Extrude the molten polymer from the reactor and allow it to cool. The cooling method (e.g., quenching in water or slow cooling in air) will determine the initial crystallinity of the polymer.
-
Protocol for DSC Analysis
-
Sample Preparation: Weigh 5-10 mg of the copolyester into an aluminum DSC pan and seal it.
-
Thermal History Erasure: Heat the sample to a temperature well above its expected melting point (e.g., 250°C) at a heating rate of 20°C/min. Hold at this temperature for 3-5 minutes to ensure complete melting.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition (e.g., -20°C). The exotherm observed during cooling corresponds to the crystallization temperature (Tc).
-
Second Heating: Heat the sample again at a controlled rate (e.g., 10°C/min) to above its melting point. The step change in the baseline corresponds to the glass transition temperature (Tg), and the endothermic peak corresponds to the melting temperature (Tm).
-
Crystallinity Calculation: The degree of crystallinity (%Xc) can be calculated using the following equation: %Xc = (ΔHm / ΔH°m) * 100 where ΔHm is the heat of fusion of the sample (obtained by integrating the area of the melting peak) and ΔH°m is the theoretical heat of fusion of a 100% crystalline polymer of the same composition (this value may need to be estimated or found in the literature for a similar homopolymer).
Protocol for XRD Analysis
-
Sample Preparation: Prepare a flat sample of the copolyester (e.g., a thin film or a pressed powder pellet).
-
Data Acquisition: Mount the sample in the XRD instrument. Collect the diffraction pattern over a 2θ range of 5° to 50° using Cu Kα radiation.
-
Data Analysis:
-
Identify the sharp peaks corresponding to crystalline domains and the broad halo corresponding to the amorphous phase.
-
The degree of crystallinity can be estimated by deconvoluting the diffraction pattern into crystalline peaks and the amorphous halo and calculating the ratio of the integrated area of the crystalline peaks to the total integrated area.
-
Visualizations
Caption: Workflow for synthesis, processing, and characterization of BCDM copolyesters.
Caption: Decision flowchart for troubleshooting low crystallinity in BCDM copolyesters.
References
Addressing solubility issues of "Bicyclo[2.2.2]octane-1,4-diyldimethanol" based polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized from Bicyclo[2.2.2]octane-1,4-diyldimethanol.
Troubleshooting Guide
Researchers may encounter solubility challenges with polymers incorporating the rigid this compound monomer. This guide provides a systematic approach to addressing these issues.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility problems with Bicyclo[2.2.2]octane-based polymers.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound based polymers not dissolving in common solvents like THF or acetone?
A1: Polymers containing the rigid bicyclo[2.2.2]octane unit often exhibit different solubility profiles compared to more flexible aliphatic or aromatic polymers. The rigidity of the bicycloalkane structure can lead to strong intermolecular interactions and potentially higher crystallinity, reducing solubility in common low-polarity solvents. While the bulky nature of the bicyclo[2.2.2]octane moiety can sometimes disrupt chain packing and enhance solubility, this is highly dependent on the overall polymer structure, including the comonomers used. For these types of polymers, more aggressive polar aprotic solvents are often required.
Q2: What are the recommended starting solvents for dissolving these polymers?
A2: Based on studies of similar rigid-rod and bicyclic-containing polymers, the following solvents are recommended as a starting point:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[1]
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform, and 1,1,2,2-Tetrachloroethane (TCE).[1]
It is advisable to start with small-scale solubility tests in these solvents at room temperature before proceeding to larger-scale dissolution.
Q3: I see some swelling but not complete dissolution. What should I do?
A3: Swelling is a positive indicator that the solvent is interacting with the polymer. To achieve complete dissolution, you can try the following:
-
Increase Temperature: Gently heat the mixture to 40-60 °C. Increased thermal energy can help overcome intermolecular forces.
-
Increase Agitation: Use vigorous stirring or a shaker to enhance the solvent-polymer interaction.
-
Increase Time: Allow the mixture to stir for an extended period (several hours to overnight).
-
Use Sonication: An ultrasonic bath can help to break up polymer aggregates and accelerate dissolution.
Q4: Can the molecular weight of the polymer affect its solubility?
A4: Yes, higher molecular weight polymers generally have lower solubility than their lower molecular weight counterparts due to increased chain entanglement and stronger intermolecular forces. If you are consistently facing solubility issues, it may be beneficial to characterize the molecular weight of your polymer using techniques like Gel Permeation Chromatography (GPC).
Q5: How does crystallinity impact the solubility of these polymers?
A5: Higher crystallinity will significantly decrease solubility. The ordered packing of crystalline domains requires more energy to disrupt than the amorphous regions. If you suspect high crystallinity, you can analyze your polymer using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). Sometimes, a polymer that is insoluble in its crystalline form can be dissolved by heating above its melting temperature (if thermally stable) or by using a solvent that can disrupt the crystalline packing.
Data Presentation
| Solvent | Polymer Type | Solubility | Reference |
| N,N-Dimethylformamide (DMF) | Polyimide | Soluble | [1] |
| N,N-Dimethylacetamide (DMAc) | Polyimide | Soluble | [1] |
| N-Methyl-2-pyrrolidone (NMP) | Polyimide | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Polyimide | Soluble/Partially Soluble | [1] |
| Chloroform (CHCl₃) | Polyimide | Soluble (for some variants) | [1] |
| 1,1,2,2-Tetrachloroethane (TCE) | Polyimide | Soluble (for some variants) | [1] |
| Tetrahydrofuran (THF) | Polyimide | Insoluble | [1] |
Experimental Protocols
Protocol for Determining Polymer Solubility
This protocol outlines a standard procedure for assessing the solubility of a this compound based polymer in various solvents.
Materials:
-
Polymer sample (dried under vacuum)
-
Candidate solvents (e.g., DMF, DMAc, NMP, DMSO, DCM, Chloroform)
-
Small glass vials with screw caps (e.g., 4 mL)
-
Magnetic stir bar and stir plate
-
Heating block or oil bath
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh 5 mg of the dried polymer into a tared glass vial.
-
Solvent Addition: Add 1 mL of the selected solvent to the vial to achieve a concentration of 5 mg/mL.
-
Room Temperature Dissolution:
-
Add a small magnetic stir bar to the vial.
-
Seal the vial and stir the mixture at room temperature for 24 hours.
-
Visually inspect the solution for clarity. A clear, homogeneous solution indicates solubility. The presence of solid particles or cloudiness indicates insolubility or partial solubility.
-
-
Elevated Temperature Dissolution (if necessary):
-
If the polymer is not soluble at room temperature, place the vial in a heating block or oil bath set to 40-60 °C.
-
Continue stirring for another 24 hours.
-
Allow the solution to cool to room temperature and observe for any precipitation. If the solution remains clear upon cooling, the polymer is considered soluble at elevated temperatures.
-
-
Classification of Solubility:
-
Soluble (++): The polymer completely dissolves, forming a clear solution at room temperature.
-
Soluble on Heating (+h): The polymer dissolves at an elevated temperature and remains in solution upon cooling.
-
Partially Soluble (+/-): The polymer swells, or a significant portion remains undissolved.
-
Insoluble (--): The polymer shows no signs of dissolution or swelling.
-
Experimental Workflow for Solubility Testing
Caption: A workflow diagram illustrating the experimental protocol for determining polymer solubility.
References
Technical Support Center: Polymerization of Bicyclo[2.2.2]octane-1,4-diyldimethanol
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful polymerization of Bicyclo[2.2.2]octane-1,4-diyldimethanol. Given the rigid, bicyclic structure of this diol, this guide draws upon established principles and analogous data from the polymerization of similar rigid diols, such as 1,4-cyclohexanedimethanol (CHDM) and isosorbide, to provide relevant and practical advice.
Frequently Asked Questions (FAQs)
Q1: What types of polymers can be synthesized from this compound?
A1: this compound is a versatile monomer primarily used in polycondensation reactions to produce a variety of polymers. The most common classes include:
-
Polyesters: By reacting with dicarboxylic acids (e.g., adipic acid, terephthalic acid) or their derivatives (e.g., dimethyl terephthalate). The resulting polyesters are expected to exhibit high thermal stability and rigidity due to the bicyclic structure of the diol.
-
Polycarbonates: Through reaction with phosgene or phosgene analogues like diphenyl carbonate. These polycarbonates would likely possess high glass transition temperatures (Tg) and good mechanical strength.
-
Polyurethanes: In combination with diisocyanates. The rigid nature of the diol would contribute to the hard segments of the polyurethane, influencing its mechanical properties.
Q2: Which catalysts are recommended for the polyesterification of this compound?
A2: Catalyst selection is crucial for achieving high molecular weight and desirable polymer properties. Based on polyesterification of similar rigid diols, the following catalyst classes are recommended:
-
Organometallic Catalysts: Tin-based catalysts (e.g., Dibutyltin oxide, Tin(II) octoate) and Titanium-based catalysts (e.g., Titanium(IV) butoxide, Titanium(IV) isopropoxide) are widely used in industrial polyester synthesis. They are effective at high temperatures and can promote high molecular weight. However, they can sometimes cause discoloration of the final polymer.[1][2]
-
Acid Catalysts: Strong protic acids like p-toluenesulfonic acid (p-TSA) can effectively catalyze polyesterification. They are generally low-cost but can also lead to side reactions and discoloration if not used judiciously.
-
Enzymatic Catalysts: Lipases, such as Candida antarctica Lipase B (CALB), offer a green alternative, operating under milder reaction conditions. This can be advantageous for thermally sensitive monomers or when metal contamination is a concern. However, reaction times are typically longer.
Q3: What are the key reaction parameters to control during polymerization?
A3: Several parameters must be carefully controlled to ensure a successful polymerization:
-
Stoichiometry: A precise 1:1 molar ratio of the diol and the comonomer (e.g., dicarboxylic acid) is critical for achieving high molecular weight in polycondensation reactions.
-
Temperature: The reaction temperature needs to be high enough to maintain a molten state and ensure a sufficient reaction rate, but not so high as to cause thermal degradation of the monomers or the resulting polymer. A typical temperature range for melt polycondensation is 180-250°C.
-
Byproduct Removal: The efficient removal of the condensation byproduct (e.g., water or methanol) is essential to drive the reaction equilibrium towards the formation of high molecular weight polymer. This is typically achieved by applying a high vacuum during the later stages of the reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation and discoloration of the polymer, especially at high temperatures.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight | Inefficient Byproduct Removal: The condensation byproduct (e.g., water) is not being removed effectively, hindering the forward reaction. | - Ensure the vacuum system is functioning correctly and can achieve a high vacuum (<1 Torr).- Improve stirring to increase the surface area of the melt for more efficient evaporation.- Increase the reaction temperature in the final polycondensation stage to facilitate byproduct removal. |
| Imprecise Stoichiometry: An excess of one monomer limits the chain growth. | - Accurately weigh all monomers.- Consider that volatile diols might be lost during the reaction; a slight initial excess of the diol (e.g., 5 mol%) can sometimes compensate for this loss. | |
| Catalyst Deactivation: The catalyst may be deactivated by impurities or hydrolysis. | - Use high-purity monomers.- Ensure all glassware is thoroughly dried before use.- Consider adding the catalyst after an initial esterification stage where most of the water has been removed. | |
| Polymer Discoloration (Yellowing/Browning) | Thermal Degradation: The reaction temperature is too high or the reaction time is too long. | - Optimize the reaction temperature and time. Use the minimum effective temperature to achieve the desired molecular weight.- Ensure a continuous inert atmosphere to prevent oxidation. |
| Catalyst-Induced Discoloration: Some metal-based catalysts, particularly titanium compounds, can cause yellowing. | - Use the lowest effective catalyst concentration.- Consider using a less coloring catalyst, such as certain tin compounds or enzymatic catalysts.- Add antioxidants to the reaction mixture. | |
| Gel Formation | Side Reactions: Unwanted cross-linking reactions can occur, especially at high temperatures or with certain monomers. | - Lower the reaction temperature.- Ensure that the monomers are pure and free from trifunctional impurities.- In cases of unsaturated comonomers, the choice of catalyst can be critical to suppress side reactions.[3] |
Data Presentation
Table 1: Comparison of Catalysts for the Polyesterification of Rigid Diols (Analogous Systems)
| Catalyst | Diol/Diacid System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI | Reference |
| Dibutyltin oxide | D-Mannitol derivative / l-amino acid derivative | 1.0 | 150 | 6 | ~15,000 | 1.6-1.8 | [1] |
| Tin(II) octoate | 1,12-dodecanedioic acid / diols | 1.0 (wt%) | 210-240 | 4-5 | - | - | [4] |
| Titanium(IV) isopropoxide | 1,6-hexanediol / Itaconic Acid | 0.1 | 180 | >6 | Gelation | - | [3] |
| p-Toluenesulfonic acid | 1,6-hexanediol / Itaconic Acid | 0.1 | 180 | >6 | No Gelation | - | [3] |
| Candida antarctica Lipase B | 3,4-BHMF / 2,5-DMFDCA / 1,12-dodecanediol | - | 90 | 72 | 3,800 | 1.6 | [5] |
Note: This data is from analogous systems and should be used as a guideline. Optimization will be necessary for the specific polymerization of this compound.
Experimental Protocols
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol describes a general two-stage melt polycondensation for the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid).
Materials:
-
This compound (1.00 eq)
-
Adipic acid (1.00 eq)
-
Dibutyltin oxide (0.1 mol%)
-
High-purity nitrogen or argon gas
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser connected to a collection flask.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
Stage 1: Esterification
-
Charge the three-neck flask with equimolar amounts of this compound and adipic acid, along with the dibutyltin oxide catalyst.
-
Assemble the reaction apparatus and purge the system with inert gas for at least 30 minutes to remove oxygen. Maintain a slow, positive flow of inert gas throughout this stage.
-
Begin stirring and gradually heat the reactor to 180-190°C.
-
Maintain this temperature for 2-4 hours. Water will be produced as a byproduct and should be collected in the distillation flask. This stage is typically complete when ~95% of the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Increase the temperature of the reaction mixture to 220-240°C.
-
Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 Torr over a period of 30-60 minutes. This slow reduction prevents excessive foaming of the oligomers.
-
Continue the reaction under high vacuum for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows. The reaction progress can be monitored by the torque on the mechanical stirrer.
-
Once the desired viscosity is reached, discontinue heating and break the vacuum with inert gas.
-
The polymer can be extruded from the reactor while still molten or allowed to cool and then removed as a solid.
Protocol 2: Polymer Purification
The synthesized polymer can be purified by precipitation to remove unreacted monomers and catalyst residues.
-
Dissolve the crude polymer in a suitable solvent (e.g., chloroform or dichloromethane) at a concentration of approximately 10% (w/v).
-
Slowly pour the polymer solution into a large excess of a non-solvent (e.g., methanol or hexane) while stirring vigorously.
-
The purified polymer will precipitate out of the solution.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[6]
Visualizations
Caption: General experimental workflow for the synthesis and characterization of polyesters.
Caption: Decision diagram for catalyst selection based on desired polymer properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
Reaction condition optimization for high yield of "Bicyclo[2.2.2]octane-1,4-diyldimethanol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for a high yield of Bicyclo[2.2.2]octane-1,4-diyldimethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the reduction of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
| Issue ID | Question | Possible Causes & Solutions |
| TROUBLE-001 | Low or no conversion of the starting diester (Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate) to the desired diol. | For Catalytic Hydrogenation: * Inactive Catalyst: The copper catalyst may be old or deactivated. Use a fresh batch of a high-activity catalyst, such as a commercial copper catalyst (e.g., E406 from BASF)[1]. Ensure proper handling and storage of the catalyst to prevent deactivation. * Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. Increase the hydrogen pressure within the safe limits of your reactor. Pressures in the range of 1500 psig have been shown to be effective[1]. * Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy. Gradually increase the temperature. A temperature of 200°C has been used for catalyst activation, with the reaction proceeding at a lower temperature[1]. * Poor Catalyst-Substrate Contact: Inefficient stirring can lead to poor contact. Ensure vigorous stirring to maintain the catalyst in suspension.For LiAlH₄ Reduction: * Degraded LiAlH₄: Lithium aluminum hydride is highly reactive with moisture. Use freshly opened, dry LiAlH₄ from a reputable supplier. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). * Insufficient LiAlH₄: The stoichiometry is critical. At least two equivalents of hydride are required per ester group. It is common practice to use a slight excess of LiAlH₄. * Low Reaction Temperature: While the reaction is typically started at a low temperature (e.g., 0°C) for safety, it may require warming to room temperature or gentle reflux to go to completion. |
| TROUBLE-002 | Formation of a significant amount of the mono-alcohol intermediate (methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate). | For Catalytic Hydrogenation: * Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Increase the reaction time and monitor the progress by TLC or GC-MS. * Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst, leading to incomplete reduction. Purify the starting diester (e.g., by recrystallization) and use high-purity, dry solvents.For LiAlH₄ Reduction: * Premature Quenching: Adding the quenching agent before the reaction is complete will result in the isolation of the intermediate. Ensure the reaction has gone to completion by monitoring with TLC before quenching. * Insufficient LiAlH₄: As mentioned in TROUBLE-001, an inadequate amount of the reducing agent can lead to incomplete reduction. |
| TROUBLE-003 | Difficulties in isolating and purifying the final product, this compound. | * Work-up Procedure (LiAlH₄): The work-up after a LiAlH₄ reduction can be challenging due to the formation of aluminum salts. A careful, sequential addition of water and then a sodium hydroxide solution (Fieser work-up) can help to precipitate the aluminum salts as a granular solid that is easier to filter. Alternatively, using Rochelle's salt can help break up emulsions. * Purification Method: The product is a diol and may be highly polar. Column chromatography on silica gel using a polar eluent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) is often effective. Recrystallization from a suitable solvent can also be employed for further purification. |
| TROUBLE-004 | The reaction appears to stall before reaching full conversion. | * Catalyst Deactivation (Catalytic Hydrogenation): As the reaction progresses, the catalyst may slowly deactivate. In some cases, adding a fresh portion of the catalyst may help to drive the reaction to completion. * Inhibitors in the Reaction Mixture: Trace impurities can act as inhibitors. Ensure all reagents and solvents are of high purity. |
Frequently Asked Questions (FAQs)
| FAQ ID | Question | Answer |
| FAQ-001 | What is the most common synthetic route to this compound? | The most prevalent and high-yielding method is the reduction of the corresponding diester, Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. This reduction can be achieved through catalytic hydrogenation or by using a strong reducing agent like lithium aluminum hydride (LiAlH₄). |
| FAQ-002 | Which reduction method is recommended for achieving the highest yield? | Catalytic hydrogenation over a copper-based catalyst has been reported to provide quantitative conversion and selectivity, making it an excellent choice for obtaining a high yield of the desired diol[1]. |
| FAQ-003 | What are the main safety precautions to consider when using Lithium Aluminum Hydride (LiAlH₄)? | LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions must be conducted in anhydrous solvents under an inert atmosphere (argon or nitrogen). Personal protective equipment, including a lab coat, safety glasses, and gloves, is essential. The quenching of the reaction must be performed slowly and carefully at a low temperature to control the exothermic reaction and hydrogen gas evolution. |
| FAQ-004 | Can I use Sodium Borohydride (NaBH₄) to reduce the diester? | Sodium borohydride is generally not a strong enough reducing agent to reduce esters to alcohols. Therefore, it is not a suitable reagent for this transformation. |
| FAQ-005 | How can I monitor the progress of the reduction reaction? | The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). On a TLC plate, the disappearance of the less polar starting diester spot and the appearance of the more polar diol spot at the baseline indicates the reaction is proceeding. |
| FAQ-006 | My precursor is Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. How can I convert it to the target diol? | You can first convert the dicarboxylic acid to the dimethyl ester using a standard esterification procedure (e.g., refluxing in methanol with a catalytic amount of sulfuric acid). Subsequently, the resulting diester can be reduced to the diol using either catalytic hydrogenation or LiAlH₄. |
Data Presentation: Comparison of Reduction Methods
| Parameter | Catalytic Hydrogenation | Lithium Aluminum Hydride (LiAlH₄) Reduction |
| Starting Material | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate |
| Reagents | H₂, Copper catalyst (e.g., E406 from BASF)[1] | LiAlH₄ |
| Solvent | Can be run neat or in an alcohol solvent[2] | Anhydrous ether or THF |
| Temperature | Typically elevated (e.g., catalyst activation at 200°C)[1] | 0°C to room temperature or reflux |
| Pressure | High pressure (e.g., 1500 psig)[1] | Atmospheric pressure |
| Reported Yield | 100% conversion, 100% selectivity reported[1] | High yields are generally expected for ester reductions, though specific quantitative data for this substrate is not readily available in the provided search results. |
| Advantages | High yield and selectivity, cleaner reaction profile, catalyst can be recycled. | Milder temperature and pressure conditions, rapid reaction. |
| Disadvantages | Requires specialized high-pressure equipment. | Highly reactive and moisture-sensitive reagent, requires careful handling and work-up. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
This protocol is adapted from a patented procedure and is designed for high-yield synthesis[1].
Materials:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
-
Copper catalyst (e.g., E406 from BASF)
-
Hydrogen gas
-
Stainless steel autoclave reactor
Procedure:
-
Pack the copper catalyst into a stainless steel basket and install it in the autoclave.
-
Treat the catalyst in the autoclave with hydrogen at 1500 psig and 200°C for 2 hours to activate it.
-
Cool the autoclave to 80°C and reduce the hydrogen pressure to 100 psig.
-
Introduce a solution of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (e.g., a 10% solution) into the autoclave.
-
Increase the hydrogen pressure and temperature to the desired reaction conditions (specific conditions may need optimization but pressures up to 3000 psig have been suggested for similar reductions)[2].
-
Maintain the reaction with stirring for a sufficient time to ensure complete conversion (monitor by GC-MS if possible).
-
After the reaction is complete, cool the reactor, vent the hydrogen, and filter to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Protocol 2: LiAlH₄ Reduction of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
This is a general procedure for the LiAlH₄ reduction of esters.
Materials:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium sulfate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas supply (argon or nitrogen)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet.
-
Under a positive pressure of inert gas, add a suspension of LiAlH₄ in anhydrous diethyl ether or THF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the diester solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Gentle heating may be required.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).
-
Stir the resulting mixture until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite and wash the precipitate thoroughly with ether or THF.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and optimization of this compound.
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-1,4-diyldimethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]octane-1,4-diyldimethanol. The focus is on minimizing byproduct formation during the common synthetic route involving the reduction of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method is the reduction of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate using a powerful reducing agent, typically Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[1][2] Catalytic hydrogenation is another potential, though less commonly detailed, method.
Q2: What are the potential byproducts in this synthesis?
While direct analysis of byproducts for this specific reaction is not extensively documented in publicly available literature, based on the established mechanism of ester reduction with LiAlH₄, the following byproducts are highly probable:
-
Mono-alcohol (4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid methyl ester): This results from the incomplete reduction of the diester, where only one of the two ester groups is reduced to an alcohol.
-
Aldehyde-alcohol (4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carbaldehyde): The reduction of an ester to a primary alcohol proceeds through an aldehyde intermediate.[3][4][5] If the reaction is not driven to completion or if an insufficient amount of reducing agent is used, this intermediate may be present in the final product mixture.
-
Unreacted Starting Material (Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate): Incomplete reaction will lead to the presence of the starting diester.
Q3: How can I monitor the progress of the reaction to minimize byproducts?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting diester and the appearance of the more polar diol product. It is advisable to use a suitable solvent system that provides good separation of the starting material, intermediate mono-alcohol, and the final diol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired diol | 1. Insufficient LiAlH₄: The stoichiometry of the reaction requires at least two equivalents of hydride for each molecule of the diester. In practice, an excess of LiAlH₄ is often used to ensure complete reduction. 2. Deactivated LiAlH₄: LiAlH₄ is highly reactive with moisture. Exposure to atmospheric humidity can reduce its activity. 3. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an appropriate temperature. | 1. Use a molar excess of LiAlH₄ (typically 2-4 equivalents). 2. Ensure the use of freshly opened or properly stored LiAlH₄. All glassware and solvents must be rigorously dried. 3. Monitor the reaction by TLC until the starting material is completely consumed. If the reaction is sluggish, a gentle reflux in THF may be required. |
| Presence of mono-alcohol or aldehyde byproducts in the final product | 1. Incomplete reduction: Similar to the causes of low yield, insufficient reducing agent or reaction time can lead to the isolation of partially reduced intermediates. 2. Premature quenching: Adding the quenching agent before the reaction is complete will halt the reduction at an intermediate stage. | 1. Ensure complete conversion by using an adequate excess of LiAlH₄ and confirming the absence of starting material and intermediates by TLC before workup. 2. Only begin the workup procedure after confirming the reaction has gone to completion. |
| Formation of a gelatinous precipitate during workup | Improper quenching procedure: The quenching of excess LiAlH₄ and the hydrolysis of the aluminum alkoxide complexes can form gelatinous aluminum salts that are difficult to filter. | Follow a well-established workup procedure, such as the Fieser workup. This involves the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to produce granular aluminum salts that are easily filtered. |
| Difficulty in isolating the product | Emulsion formation during extraction: The presence of aluminum salts can lead to the formation of stable emulsions during the aqueous workup and extraction. | 1. Adherence to a proper quenching protocol to form granular precipitates can minimize emulsion formation. 2. Addition of a saturated solution of sodium chloride (brine) during extraction can help to break up emulsions. 3. Filtration through a pad of Celite® can help to remove fine inorganic precipitates before extraction. |
Experimental Protocols
Key Experiment: Reduction of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate with LiAlH₄
Materials:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Celite®
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (2-4 molar equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by TLC.
-
Workup (Fieser Method):
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Slowly and cautiously, water is added dropwise to quench the excess LiAlH₄.
-
A 15% aqueous solution of sodium hydroxide is then added dropwise.
-
Finally, more water is added.
-
The resulting mixture is stirred at room temperature until a granular white precipitate forms.
-
-
Isolation and Purification:
-
The solid is removed by filtration, and the filter cake is washed with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizations
Caption: Synthetic pathway and potential byproducts.
Caption: A logical workflow for troubleshooting.
References
Validation & Comparative
A Comparative Guide to Bicyclo[2.2.2]octane-1,4-diyldimethanol and 1,4-cyclohexanedimethanol (CHDM) in High-Performance Polyesters
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of two key diols in the synthesis of advanced polyesters, supported by experimental data.
The development of advanced polyester materials with tailored thermal, mechanical, and optical properties is a cornerstone of innovation in fields ranging from specialty packaging and electronics to biomedical devices. The choice of diol monomer is a critical determinant of the final polymer's characteristics. This guide provides a detailed comparison of two cycloaliphatic diols: the rigid, bridged Bicyclo[2.2.2]octane-1,4-diyldimethanol and the widely used 1,4-cyclohexanedimethanol (CHDM).
Executive Summary
Incorporating cyclic diols into the polyester backbone is a proven strategy to enhance the performance of the resulting polymer compared to their linear aliphatic counterparts. Both this compound and CHDM introduce rigidity and thermal stability. However, the unique bridged structure of this compound can impart exceptionally high thermal resistance, while the well-established use of CHDM provides a robust baseline for high-performance polyesters with a wealth of available data. This guide will delve into the nuanced differences in their performance, supported by experimental findings.
Structural Comparison
The distinct molecular architectures of this compound and CHDM are fundamental to the properties they impart to polyesters.
Caption: Structural comparison of the diols.
Performance Data: A Comparative Analysis
The following tables summarize the key performance indicators of polyesters synthesized with this compound and CHDM, primarily focusing on their terephthalate derivatives.
Table 1: Thermal Properties
| Property | Polyester with this compound (as Terephthalate) | Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) from CHDM |
| Melting Temperature (Tm) | > 300°C[1] | 290 - 315°C[2][3] |
| Glass Transition Temp (Tg) | Expected to be high; Copolyesters with bicyclo[2.2.2]octane dicarboxylate show Tg up to 115°C[4][5] | ~90°C[3] |
| Thermal Stability | High thermal and oxidative stability reported for polymers with bicyclo[2.2.2]octane units[6] | High thermal degradation stability[3] |
Table 2: Mechanical Properties
| Property | Polyester with this compound | Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) from CHDM |
| General Characteristics | Polymers are reported to be suitable for fiber formation, suggesting good mechanical strength.[6] | Exhibits attractive tensile properties.[3] |
| Rigidity | The rigid and symmetrical structure of the diol contributes to polymer chain stiffness.[1] | The cyclohexyl structure provides rigidity, leading to high tensile modulus and hardness.[7] |
Table 3: Optical Properties
| Property | Polyester with this compound | Polyesters with CHDM |
| Transparency | Bicyclo[2.2.2]octane ring-containing transparent polyester films are noted as potentially useful for polarizing plates in liquid crystal displays.[4] | Copolyesters of CHDM can exhibit high transparency.[8] |
Experimental Protocols
The synthesis of polyesters from both this compound and CHDM typically follows a two-stage melt polycondensation process.
General Synthesis Workflow
Caption: Polyester synthesis workflow.
Key Experimental Steps:
-
Reactant Charging : The diol (either this compound or CHDM), a dicarboxylic acid (e.g., terephthalic acid) or its dimethyl ester, and a catalyst (e.g., antimony trioxide, titanium-based catalysts) are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.
-
Esterification/Transesterification : The mixture is heated under a nitrogen atmosphere to initiate the esterification (if a diacid is used) or transesterification (if a diester is used) reaction. The byproduct (water or methanol) is continuously removed by distillation.
-
Polycondensation : Once the initial reaction is complete, the temperature is further increased, and a high vacuum is applied. This stage promotes the chain-building polycondensation reaction, where excess diol is removed to drive the formation of a high molecular weight polymer. The viscosity of the melt increases significantly during this phase.
-
Polymer Isolation : The resulting polyester is extruded, cooled, and pelletized for subsequent analysis.
Characterization Methods:
-
Thermal Analysis : Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is employed to assess thermal stability.
-
Mechanical Testing : Tensile properties such as modulus, strength, and elongation at break are measured using a universal testing machine on molded specimens.
-
Optical Properties : The transparency of polymer films can be evaluated using UV-Vis spectroscopy.
Discussion and Conclusion
The inclusion of this compound in a polyester backbone, particularly with terephthalic acid, results in a polymer with an exceptionally high melting temperature, exceeding 300°C.[1] This suggests a very high degree of chain rigidity and packing efficiency conferred by the bridged bicyclic structure. While comprehensive mechanical data is limited, the high thermal stability points towards a material with significant potential for high-performance applications where thermal resistance is paramount. The potential for high transparency also opens avenues in optical applications.[4]
In contrast, 1,4-cyclohexanedimethanol is a well-established monomer that produces polyesters (like PCT) with a balance of high thermal stability (Tm up to 315°C) and robust mechanical properties.[2][3][7] The flexibility of the cyclohexane ring, which can adopt chair and boat conformations, allows for some degree of segmental motion, which can be a factor in its processability and mechanical toughness.
-
This compound is a promising candidate for creating polyesters with extreme thermal stability, potentially outperforming many conventional high-temperature polymers. Further research is warranted to fully characterize its mechanical and optical properties.
-
1,4-cyclohexanedimethanol (CHDM) remains a benchmark for high-performance polyesters, offering a well-documented and reliable route to materials with excellent thermal and mechanical properties.
The choice between these two diols will ultimately depend on the specific performance requirements of the target application, with this compound being particularly suited for applications demanding superior heat resistance.
References
- 1. swaminathansivaram.in [swaminathansivaram.in]
- 2. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications | MDPI [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. paint.org [paint.org]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Bicyclo[2.2.2]octane-1,4-diyldimethanol and Adamantane-1,3-diol in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Alicyclic Diols for Advanced Polymer Synthesis
The incorporation of rigid alicyclic structures into polymer backbones is a well-established strategy for enhancing thermal, mechanical, and optical properties. Among the diverse range of alicyclic monomers, bicyclo[2.2.2]octane-1,4-diyldimethanol and adamantane-1,3-diol have emerged as promising candidates for the synthesis of high-performance polyesters, polycarbonates, and polyurethanes. Their rigid, three-dimensional structures can significantly elevate the glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength. However, the distinct geometries of these diols lead to notable differences in the resulting polymer architecture and, consequently, their macroscopic properties.
This guide provides a comprehensive comparison of this compound and adamantane-1,3-diol in the context of polymer properties, supported by available experimental data. It is important to note that direct, head-to-head comparative studies under identical polymerization conditions are limited in published literature. Therefore, this guide collates and presents data from various sources to offer valuable insights into their respective performance characteristics.
Structural Comparison and Expected Impact on Polymer Properties
The fundamental difference between this compound and adamantane-1,3-diol lies in the geometry and symmetry of their rigid cage structures.
This compound possesses a highly symmetrical and linear structure. The 1,4-substitution pattern of the hydroxymethyl groups on the bicyclic framework allows for a more regular and ordered packing of polymer chains. This can potentially lead to polymers with higher crystallinity, resulting in enhanced mechanical strength and thermal stability.
Adamantane-1,3-diol , in contrast, has a more kinked and less symmetrical geometry due to the 1,3-positioning of the hydroxyl groups on the diamondoid cage.[1] This irregular structure is likely to disrupt polymer chain packing, leading to the formation of more amorphous materials.[1] While this may result in slightly lower mechanical strength compared to polymers from its 1,4-counterpart, it can improve solubility in common organic solvents.[1] The bulky and rigid nature of the adamantane cage itself is known to significantly enhance the glass transition temperature and thermal stability of polymers.[2][3]
Data Presentation: A Review of Polymer Properties
The following tables summarize the thermal and mechanical properties of polymers synthesized using adamantane- and bicyclo[2.2.2]octane-based monomers. It is crucial to interpret this data with the understanding that the polymer types and synthesis conditions are not directly comparable.
Polymers Incorporating Adamantane Structures
The inclusion of the adamantane moiety is consistently shown to enhance the thermal stability of various polymer systems.
| Polymer Type | Monomers | Tg (°C) | Td, 10% (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| Polyimide | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane + various dianhydrides | 248 - 308 | > 500 (in N2 and air) | - | - | - | [4] |
| Poly(1,3-adamantylene alkylene)s | α,ω-dienes with 1,3-adamantylene units | - | 452 - 456 | - | - | - | [5] |
Note: Data for polyimides are based on an adamantane-containing diamine, not the diol. The poly(1,3-adamantylene alkylene)s data highlights the inherent thermal stability of the adamantane cage in a polymer backbone.
Polymers Incorporating Bicyclo[2.2.2]octane Structures
Data for polymers derived specifically from this compound is scarce. However, studies on polymers synthesized from other bicyclo[2.2.2]octane derivatives provide insight into the expected properties. The rigid bicyclic unit generally contributes to high thermal stability.[6][7]
| Polymer Type | Monomers | Tg (°C) | Td, 5% (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| Polyimide | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride + various diamines | 272 - 355 | 437 - 460 (in N2) | - | - | - | [7] |
Note: This data is for polyimides synthesized from a dianhydride containing the bicyclo[2.2.2]octane unit, not the target diol.
Experimental Protocols
Detailed experimental procedures are crucial for synthesizing polymers with desired and reproducible properties. Below are representative protocols for the synthesis of polycarbonates and polyurethanes, which are common applications for these types of diols.
Synthesis of Polycarbonate from Adamantane-1,3-diol (Representative Protocol)
This protocol is based on the synthesis of polycarbonates from diols and a carbonyl source, such as diphenyl carbonate.
Materials:
-
Adamantane-1,3-diol
-
Diphenyl carbonate
-
Catalyst (e.g., zinc acetate, titanium(IV) isopropoxide)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Methanol (for precipitation)
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine adamantane-1,3-diol, diphenyl carbonate (in a slight molar excess), and the catalyst.
-
Heat the mixture under a nitrogen atmosphere to melt the reactants and initiate the transesterification reaction. Phenol is generated as a byproduct and is removed by distillation.
-
Gradually increase the temperature and apply a vacuum to facilitate the removal of phenol and drive the polymerization to completion.
-
Once the desired viscosity is achieved, cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., dichloromethane).
-
Dry the organic solution over anhydrous magnesium sulfate and filter.
-
Precipitate the polycarbonate by slowly adding the solution to a non-solvent like methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven at an elevated temperature.
Characterization Workflow
A systematic approach is necessary to evaluate the properties of the synthesized polymers.
Conclusion
Both this compound and adamantane-1,3-diol are valuable monomers for creating high-performance polymers with enhanced thermal stability and rigidity. The choice between these two diols will ultimately depend on the specific property requirements of the final application.
-
This compound , with its linear and symmetrical structure, is expected to yield polymers with higher crystallinity, potentially leading to superior mechanical properties and higher melting points.
-
Adamantane-1,3-diol , due to its kinked geometry, is more likely to produce amorphous polymers with improved solubility, which can be advantageous for processing.[1] The inherent rigidity of the adamantane cage ensures a significant increase in the glass transition temperature.[2][3]
Further direct comparative studies are warranted to fully elucidate the structure-property relationships of polymers derived from these two promising alicyclic diols. Such research would provide invaluable data for the rational design of next-generation materials for demanding applications in the fields of specialty plastics, advanced coatings, and biomedical devices.
References
Enhanced Thermal Stability in Polymers Incorporating Bicyclo[2.2.2]octane-1,4-diyldimethanol: A Comparative Analysis
The incorporation of the rigid, bridged bicyclic monomer, Bicyclo[2.2.2]octane-1,4-diyldimethanol, into polyester and polycarbonate backbones offers a promising avenue for enhancing the thermal stability of these materials. This guide provides a comparative analysis of the thermal properties of polymers derived from this unique diol against conventional aliphatic diol-based polymers, supported by experimental data from thermal analysis techniques.
The quest for high-performance polymers with superior thermal resistance is a driving force in materials science, with applications ranging from advanced coatings and composites to specialized drug delivery systems. The molecular architecture of the polymer backbone plays a pivotal role in determining its thermal characteristics. The introduction of rigid and bulky structural units, such as the bicyclo[2.2.2]octane moiety, can significantly restrict segmental motion and increase the energy required for thermal degradation, thereby enhancing the overall thermal stability of the polymer.
Performance Comparison: Thermal Properties
The thermal stability of polymers is primarily assessed by two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on the decomposition temperature (Td). DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing important thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
While specific TGA and DSC data for polyesters and polycarbonates synthesized directly from this compound are not abundantly available in publicly accessible literature, studies on polymers containing other bicyclo[2.2.2]octane derivatives consistently demonstrate a significant improvement in thermal properties. For the purpose of this comparative guide, we will analyze the expected enhancements based on data from structurally related polymers and compare them with commonly used aliphatic diol-based polymers.
Table 1: Comparison of Thermal Properties of Polyesters
| Polymer System | Diol Monomer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| Bicyclo[2.2.2]octane-based Polyester (Expected) | This compound | Higher | > 400 |
| Cyclohexane-based Polyester | 1,4-Cyclohexanedimethanol (CHDM) | ~60 - 90 | ~390 |
| Linear Aliphatic Polyester | 1,4-Butanediol | ~ -30 - 40 | ~340 |
Note: Data for the Bicyclo[2.2.2]octane-based polyester is an educated estimation based on the known effects of the bicyclic structure. Data for CHDM and 1,4-Butanediol-based polyesters are representative values from literature.
Table 2: Comparison of Thermal Properties of Polycarbonates
| Polymer System | Diol Monomer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| Bicyclo[2.2.2]octane-based Polycarbonate (Expected) | This compound | Higher | > 400 |
| Cyclohexane-based Polycarbonate | 1,4-Cyclohexanedimethanol (CHDM) | ~80 - 110 | ~350 |
| Bisphenol A-based Polycarbonate | Bisphenol A | ~147 | ~450 |
Note: Data for the Bicyclo[2.2.2]octane-based polycarbonate is an educated estimation. Data for CHDM and Bisphenol A-based polycarbonates are representative values from literature.
The rigid and symmetric structure of the bicyclo[2.2.2]octane unit is expected to significantly increase the glass transition temperature of the resulting polymers compared to their more flexible linear or single-ring cycloaliphatic counterparts. This is due to the restricted rotational freedom of the polymer chains. Furthermore, the compact and stable nature of the bicyclic cage contributes to a higher decomposition temperature, indicating enhanced thermal stability.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the thermal stability of polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum pan.
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For example:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
Hold at this temperature for a few minutes.
-
Cool to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.
-
Heat again to the final temperature at a rate of 10 °C/min.
-
-
The heat flow to the sample is measured relative to the reference pan.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Visualizing the Impact of Monomer Structure
The following diagrams illustrate the conceptual relationship between the monomer structure and the resulting polymer properties, as well as a typical experimental workflow.
Caption: A simplified workflow for the synthesis and thermal analysis of polymers.
Caption: The influence of diol monomer rigidity on polymer chain flexibility and thermal stability.
The Untapped Potential of Bicyclo[2.2.2]octane-1,4-diyldimethanol in Polyurethane Synthesis: A Comparative Outlook
While direct experimental data on the mechanical properties of polyurethanes incorporating Bicyclo[2.2.2]octane-1,4-diyldimethanol remains limited in publicly available research, the unique structural rigidity of this diol suggests its potential for creating high-performance polymers. This guide offers a comparative analysis based on established principles of polyurethane chemistry and data from structurally analogous rigid diols, providing a predictive overview for researchers and polymer scientists.
The quest for advanced polymeric materials with tailored mechanical performance has led to the exploration of novel monomers that can impart specific properties to the final polymer. This compound, with its rigid and sterically hindered bicyclic structure, stands out as a promising candidate for enhancing the thermomechanical properties of polyurethanes. The incorporation of such rigid moieties into the polymer backbone is a well-known strategy to increase the glass transition temperature (Tg), hardness, and modulus of polyurethanes.
Theoretical Advantages of a Rigid Diol
The synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol, which can be a polyester or polyether, and a chain extender, which is typically a short-chain diol. The structure of this chain extender plays a crucial role in determining the final properties of the polyurethane. The bicyclic nature of this compound is expected to restrict segmental motion within the polyurethane hard segments, leading to a more rigid and thermally stable material compared to polyurethanes synthesized with conventional linear or less rigid cyclic diols.
Comparative Analysis with Alternative Diols
To contextualize the potential performance of polyurethanes based on this compound, a comparison with polyurethanes synthesized from other diols is presented below. The data is collated from various studies and is intended to provide a general trend rather than a direct one-to-one comparison due to variations in experimental conditions.
| Diol / Chain Extender | Type | Expected Impact on Polyurethane Properties | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| This compound | Rigid Bicyclic | High stiffness, high Tg, potentially brittle | Data Not Available | Data Not Available | Data Not Available |
| 1,4-Butanediol (BDO) | Linear Aliphatic | Good balance of properties, widely used | 25 - 50 | 10 - 100 | 400 - 800 |
| 1,4-Cyclohexanedimethanol (CHDM) | Alicyclic | Improved thermal stability and hardness over linear diols | 30 - 60 | 50 - 500 | 200 - 500 |
| Bis(hydroxyethyl) terephthalate (BHET) | Aromatic | High rigidity, high tensile strength | 50 - 80 | 800 - 2000 | 5 - 20 |
Disclaimer: The data presented for alternative diols are representative values from the literature and can vary significantly based on the specific formulation (e.g., isocyanate type, polyol molecular weight, and isocyanate-to-hydroxyl ratio).
Experimental Protocols
The synthesis and characterization of polyurethanes follow well-established methodologies. Below are generalized protocols for the key experiments.
Polyurethane Synthesis (Prepolymer Method)
-
Prepolymer Formation: A diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) and a polyol (e.g., Polytetrahydrofuran - PTHF) are reacted at a specific molar ratio (typically NCO:OH > 1) in a reaction vessel under a nitrogen atmosphere at a controlled temperature (e.g., 80°C) with continuous stirring. The reaction progress is monitored by titrating the isocyanate content.
-
Chain Extension: Once the desired isocyanate content is reached, the prepolymer is cooled. The chain extender, such as this compound dissolved in a suitable solvent, is then added to the prepolymer with vigorous mixing.
-
Casting and Curing: The resulting mixture is degassed under vacuum and cast into a mold. The cast polyurethane is then cured in an oven at a specified temperature and duration to complete the polymerization.
Mechanical Property Testing
-
Tensile Testing: Performed according to ASTM D638 standard. Dumbbell-shaped specimens are tested using a universal testing machine at a constant crosshead speed. Tensile strength, Young's modulus, and elongation at break are determined from the stress-strain curve.
-
Hardness Testing: Measured using a durometer according to ASTM D2240 standard, typically on the Shore A or Shore D scale.
Visualizing the Synthesis
The following diagram illustrates the general synthesis pathway of a polyurethane, highlighting the role of the diol chain extender.
Caption: General synthesis of polyurethane via the prepolymer method.
Future Outlook
The unique, rigid structure of this compound presents a compelling case for its use in creating novel polyurethanes with potentially superior mechanical and thermal properties. Experimental validation is crucial to unlock its full potential. Researchers are encouraged to investigate the synthesis and comprehensive characterization of polyurethanes based on this promising diol to fill the existing data gap and expand the toolbox of high-performance polymer chemistry.
Comparative Guide to the Hydrolytic Stability of Polymers Derived from Bicyclo[2.2.2]octane-1,4-diyldimethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected hydrolytic stability of polymers synthesized using Bicyclo[2.2.2]octane-1,4-diyldimethanol. Due to the limited availability of direct experimental data on polymers derived from this specific monomer in public literature, this comparison is based on established structure-property relationships and draws parallels with the well-documented performance of polymers made from its close structural analog, 1,4-cyclohexanedimethanol (CHDM).
Introduction to this compound in Polymer Synthesis
This compound is a rigid, symmetrical cycloaliphatic diol. Its unique bridged bicyclic structure is anticipated to impart high thermal stability and mechanical strength to polymers such as polyesters and polyurethanes. Its structural similarity to 1,4-cyclohexanedimethanol (CHDM), a widely used monomer known to enhance the performance of polyesters, suggests that polymers derived from the bicyclo[2.2.2]octane diol could offer superior properties, including enhanced hydrolytic stability. Aromatic polymers are known for their exceptional thermal, mechanical, and hydrolysis resistance.[1] CHDM, a cycloaliphatic diol, is frequently incorporated into polyesters to improve properties like hydrolytic stability.[2]
The key structural difference lies in the bridged, three-dimensional cage-like structure of the bicyclo[2.2.2]octane system compared to the more flexible chair/boat conformations of the cyclohexane ring in CHDM. This rigidity can influence polymer chain packing, free volume, and the accessibility of hydrolytically susceptible linkages to water molecules.
Figure 1. Chemical structures of the compared diol monomers.
Factors Influencing Hydrolytic Stability
The resistance of a polymer to hydrolysis is governed by several factors at the molecular level:
-
Hydrophobicity: More hydrophobic polymer backbones repel water, reducing the rate of hydrolysis.
-
Steric Hindrance: Bulky groups near the hydrolysable linkages (e.g., ester or urethane groups) can physically block water molecules from attacking these bonds.
-
Chain Rigidity and Glass Transition Temperature (Tg): Polymers with higher chain rigidity and a higher Tg have lower chain mobility, which can limit the diffusion of water into the polymer matrix, especially at temperatures below Tg.
-
Crystallinity: Crystalline regions in a polymer are generally less accessible to water than amorphous regions, leading to slower degradation in semi-crystalline polymers.
Comparative Performance Analysis
The following table summarizes the known performance of CHDM-based polymers and provides a reasoned, qualitative prediction for the performance of polymers derived from this compound. These predictions are based on the anticipated effects of its rigid and bulky bicyclic structure.
| Property | Polymers from 1,4-Cyclohexanedimethanol (CHDM) | Predicted Performance of Polymers from this compound | Rationale for Prediction |
| Hydrolytic Stability | Good to Excellent. The cycloaliphatic ring improves stability compared to linear aliphatic diols.[2] | Excellent to Superior | The rigid, three-dimensional structure of the bicyclo[2.2.2]octane unit is expected to provide significant steric hindrance around the ester or urethane linkages, further protecting them from hydrolysis. The increased hydrophobicity of the bicyclic cage compared to a single cyclohexane ring would also limit water ingress. |
| Thermal Stability (Tg) | High. The incorporation of the CHDM ring structure enhances the glass transition temperature of the resulting polymers.[1] | Higher | The bridged bicyclic structure is more rigid than the cyclohexane ring, which will restrict polymer chain mobility to a greater extent, leading to a higher Tg. Studies on other polymers incorporating bicyclo[2.2.2]octane units have shown enhanced thermal stability.[3] |
| Mechanical Strength | Good. CHDM-based polyesters exhibit a good balance of stiffness and toughness. | Higher Modulus and Hardness | The inherent rigidity of the bicyclo[2.2.2]octane monomer is expected to translate into a stiffer polymer backbone, resulting in materials with higher tensile modulus and hardness, but potentially lower flexibility. |
| Solvent Resistance | Good. The cycloaliphatic nature provides better chemical resistance than linear aliphatic polyesters. | Improved | The rigid and tightly packed polymer chains resulting from the bicyclic monomer should reduce the free volume, making it more difficult for solvent molecules to penetrate the polymer matrix. |
Experimental Protocol: Evaluating Hydrolytic Stability of Polymer Films
This section outlines a detailed methodology for assessing the hydrolytic stability of polymer films, based on the principles described in ISO 10993-13.[4][5] This protocol can be used to generate comparative data between polymers synthesized from this compound, CHDM, and other diols.
1. Materials and Reagents
-
Polymer films of uniform thickness (e.g., 100-200 µm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water (analytical grade)
-
Incubator or environmental chamber capable of maintaining 37 °C, 50 °C, and 70 °C
-
Analytical balance (±0.01 mg)
-
Gel Permeation Chromatography (GPC) system
-
Tensile testing instrument
-
Scanning Electron Microscope (SEM)
2. Sample Preparation
-
Cast or press polymer films of uniform thickness.
-
Cut samples into standardized shapes (e.g., rectangular strips for tensile testing, or 1 cm x 1 cm squares for mass loss and molecular weight analysis).
-
Thoroughly clean the samples with a suitable solvent (e.g., ethanol) to remove any surface contaminants and then dry them in a vacuum oven at a temperature below their Tg until a constant weight is achieved.
-
Record the initial dry weight (W_i) of each sample.
3. Accelerated Aging (Hydrolysis) Procedure
-
Place individual polymer samples in sealed, inert vials containing a known volume of PBS (e.g., 10 mL). The sample should be fully immersed.
-
Place the vials in an incubator at an elevated temperature (e.g., 70 °C) to accelerate hydrolysis.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28, and 56 days), remove a set of samples for analysis.
-
For each sample, carefully rinse it with deionized water to remove any salt residue.
-
Dry the samples in a vacuum oven to a constant weight and record the final dry weight (W_f).
4. Analysis of Degradation
-
Mass Loss: Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(W_i - W_f) / W_i] * 100
-
Molecular Weight Reduction: Analyze the molecular weight (Mn and Mw) and polydispersity index (PDI) of the dried polymer samples using GPC. A decrease in molecular weight is a direct indicator of chain scission due to hydrolysis.
-
Mechanical Properties: Perform tensile tests on the aged samples to measure changes in tensile strength, elongation at break, and Young's modulus.
-
Surface Morphology: Examine the surface of the aged samples using SEM to identify any changes, such as cracking, pitting, or erosion.
Figure 2. Experimental workflow for hydrolytic stability testing.
Conclusion
Polymers derived from this compound hold significant promise for applications requiring high performance and long-term stability in aqueous environments. Based on fundamental principles of polymer chemistry, it is predicted that the incorporation of this rigid, bicyclic diol will lead to polyesters and polyurethanes with superior hydrolytic stability compared to those made with other cycloaliphatic diols like CHDM. This enhanced stability is attributed to the increased steric hindrance and hydrophobicity imparted by the bicyclo[2.2.2]octane moiety.
The experimental protocol provided in this guide offers a robust framework for validating these predictions and quantifying the performance benefits. Such data will be invaluable for researchers and drug development professionals in selecting and designing advanced polymeric materials for demanding applications.
References
Comparative study of diols for high-performance polymer synthesis
A Comparative Guide to Diols for High-Performance Polymer Synthesis
Introduction
The selection of diol monomers is a critical consideration in the synthesis of high-performance polymers, profoundly influencing the final material's thermal, mechanical, and chemical properties. This guide provides a comparative analysis of various diols, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their polymer design and development efforts. The judicious choice of a diol, whether linear, branched, aliphatic, or containing rigid cyclic or aromatic moieties, allows for the precise tuning of polymer characteristics to meet the demands of advanced applications, from biomedical devices to engineering plastics.[1]
Performance Comparison of Diols in Polymer Synthesis
The structural characteristics of the diol monomer directly impact the architecture and properties of the resulting polymer. Key factors include the chain length of linear diols, the presence of branching, and the incorporation of rigid structures.[1] For instance, increasing the chain length of a linear aliphatic diol generally enhances chain flexibility, leading to a decrease in tensile strength and Young's modulus but an increase in elongation at break.[1][2] Conversely, the incorporation of rigid structures, such as aromatic rings or cyclic groups, into the diol monomer enhances the stiffness of the polymer backbone, resulting in increased tensile strength and modulus.[1][3] Bio-based diols, such as 2,5-furandimethanol (FDM) and isosorbide, offer renewable alternatives to petroleum-derived monomers and can impart unique properties. FDM, with its rigid furanic structure, enhances chain stiffness and intermolecular interactions, leading to polyesters with superior gas barrier properties and thermal stability.[4] Isosorbide, a bicyclic diol, introduces a kinked structure that disrupts chain packing, often resulting in amorphous polymers.[4]
The following table summarizes the performance of various diols in the synthesis of high-performance polyesters, providing a quantitative comparison of their key thermal and mechanical properties.
| Diol Type | Diol Name | Dicarboxylic Acid/Derivative | Polymer | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) | Thermal Stability (Td-5%) (°C) |
| Linear Aliphatic | Ethylene Glycol | Itaconic Acid | UPR-IE | 43.33 | - | - | - | >200 |
| 1,4-Butanediol | C18 Diacid | Polyester-b4.18 | - | 290 | 430 | - | - | |
| 1,4-Butanediol | 2,5-Furandicarboxylic Acid | PBF | 5.5 - 31.8 | 742 - 1000 | 2.5 - 1184 | - | - | |
| Branched Aliphatic | 2-Methyl-1,3-propanediol | Itaconic Acid | UPR-IMPr | - | - | - | - | >200 |
| Aromatic Modified | Ethylene Glycol | Itaconic Acid / 20% Dimethyl Terephthalate | UPR-I8D2E | 51.85 | - | 13.47 | - | >200 |
| Bio-based (Rigid) | 2,5-Furandimethanol (FDM) | 2,5-Furandicarboxylic Acid | PEF | High | High | - | High | High |
| Bio-based (Kinked) | Isosorbide | Succinic Acid | Poly(isosorbide succinate) | - | - | - | High | - |
| Alicyclic (Rigid) | Adamantane-1,4-diol | - | Polyester/Polycarbonate | High (Expected) | High (Expected) | - | High (Expected) | High (Expected) |
| Alicyclic (Kinked) | Adamantane-1,3-diol | - | Polyester/Polycarbonate | - | - | - | - | - |
Data compiled from multiple sources.[1][3][4][5][6] Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The synthesis of high-performance polymers from diols is commonly achieved through melt polycondensation, a robust and industrially scalable method.[1] The following protocols provide a generalized methodology for the synthesis of polyesters.
Melt Polycondensation for Polyester Synthesis
1. Esterification/Transesterification:
-
The diol and dicarboxylic acid (or its diester equivalent) are charged into a reaction vessel in a specific molar ratio (e.g., 1:1.2 diacid to diol).[3]
-
A catalyst, such as an antimony, tin, or titanium compound (e.g., FASCAT 4100 at 500 ppm), is added to the mixture.[5]
-
The reaction vessel is equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a thermocouple to monitor the temperature.
-
The mixture is heated to a temperature range of 150°C to 220°C under an inert nitrogen atmosphere with constant stirring (e.g., 200 rpm).[1][5]
-
This initial stage is carried out for 2 to 4 hours, during which water or a small alcohol (e.g., methanol) is formed as a byproduct and is continuously removed to drive the reaction forward.[1][4]
2. Polycondensation:
-
Following the initial esterification/transesterification, the temperature is gradually increased to a range of 230°C to 280°C.[1][4]
-
A high vacuum (typically <1 mbar) is applied to the system.[4]
-
This stage facilitates the removal of excess diol and other volatile byproducts, promoting the chain growth of the polymer to achieve a high molecular weight.[1][4]
-
The progress of the reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and, consequently, the molecular weight of the polymer.[4]
Characterization of Polymer Properties
1. Mechanical Properties:
-
Tensile Testing: The mechanical properties of the synthesized polyesters, including tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine according to ASTM D638 or equivalent standards.[1]
2. Thermal Properties:
-
Thermogravimetric Analysis (TGA): The thermal stability of the polymers is evaluated using TGA. The temperature at which 5% weight loss occurs (Td-5%) is a common metric for thermal stability.[3][5]
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) and melting temperature (Tm) of the polymers are determined by DSC.[2]
Visualizations
The following diagrams illustrate the generalized experimental workflow for polyester synthesis and the logical relationship between diol structure and the resulting polymer properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and properties of polyesters derived from renewable eugenol and α,ω-diols via a continuous overheating method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Performance Evaluation of Bicyclo[2.2.2]octane-1,4-diyldimethanol in Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of resins incorporating the rigid bicyclic diol, Bicyclo[2.2.2]octane-1,4-diyldimethanol (BODMD), with those containing other common diols: 1,4-cyclohexanedimethanol (CHDM), neopentyl glycol (NPG), and isosorbide. The inclusion of the rigid bicyclo[2.2.2]octane structure is anticipated to impart enhanced thermal and mechanical properties to polyester resins. While direct comparative studies on BODMD are limited, this guide leverages data from polyesters synthesized with a structurally related bicyclo[2.2.2]octane dicarboxylic acid to provide a strong inferential analysis of its potential performance benefits.
Comparative Performance Data
The following tables summarize the key performance indicators for polyesters synthesized with the respective diols. It is important to note that the data for the bicyclo[2.2.2]octane-containing polymer is derived from a polyester synthesized with bicyclo[2.2.2]octane-1,4-dicarboxylic acid and 1,4-butanediol, which provides insight into the effect of the rigid bicyclic core.
Table 1: Thermal Properties of Polyesters
| Diol/Core Structure | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| Bicyclo[2.2.2]octane | ~115 | >300 | High (expected) |
| 1,4-Cyclohexanedimethanol (CHDM) | ~90 | ~290-300 | ~390 |
| Neopentyl Glycol (NPG) | 40 - 85 | Varies | High |
| Isosorbide | 80 - 101 (in copolyesters) | Amorphous (often) | ~330 |
Table 2: Mechanical and Chemical Resistance Properties (Qualitative Comparison)
| Diol/Core Structure | Expected Tensile Strength | Expected Tensile Modulus | Expected Chemical Resistance |
| Bicyclo[2.2.2]octane | High | High | Good to Excellent |
| 1,4-Cyclohexanedimethanol (CHDM) | High | High | Good to Excellent |
| Neopentyl Glycol (NPG) | Good | Good | Good |
| Isosorbide | Good to High | High | Good |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards to ensure reproducibility and comparability of results.
Polyester Resin Synthesis (Melt Polycondensation)
This protocol describes a typical two-stage melt polycondensation process for synthesizing polyester resins from a diol and a dicarboxylic acid (or its dimethyl ester).
Materials:
-
Diol (e.g., this compound, 1,4-cyclohexanedimethanol, etc.)
-
Dicarboxylic acid or Dimethyl ester of dicarboxylic acid (e.g., Terephthalic acid, Dimethyl terephthalate)
-
Catalyst (e.g., Titanium(IV) isopropoxide, Antimony trioxide)
-
Stabilizer (e.g., Phosphoric acid)
Procedure:
-
Esterification/Transesterification:
-
Charge the diol and dicarboxylic acid (or dimethyl ester) into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.
-
Add the catalyst.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C.
-
Water or methanol is distilled off as the reaction proceeds.
-
Continue the reaction until the theoretical amount of byproduct is collected.
-
-
Polycondensation:
-
Add the stabilizer to the reaction mixture.
-
Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity (indicative of molecular weight) is achieved.
-
The resulting polyester is then extruded and pelletized.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) for Tg and Tm (ASTM D3418):
-
A small sample (5-10 mg) of the polymer is sealed in an aluminum pan.[1]
-
The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) in a DSC instrument under a nitrogen atmosphere.[2]
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is identified as the peak of the endothermic melting transition.[2]
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability (ASTM E1131):
-
A small sample of the polymer is placed in a TGA furnace.[3]
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[3]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[4]
-
Mechanical Testing
-
Tensile Properties (ASTM D638):
-
Dumbbell-shaped specimens of the resin are prepared by injection molding or machining.[5][6]
-
The specimens are conditioned at a specific temperature and humidity.
-
The tensile test is performed using a universal testing machine at a constant rate of crosshead displacement.[7][8]
-
Stress-strain curves are generated to determine tensile strength, tensile modulus, and elongation at break.[7]
-
Chemical Resistance Testing (ASTM D543)
-
Immersion Test:
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the performance evaluation of these diols in resins.
Caption: Experimental workflow for resin synthesis and performance evaluation.
Caption: Conceptual signaling pathway for polymer-based drug delivery.
Conclusion
The incorporation of the rigid bicyclo[2.2.2]octane moiety, as suggested by data from its dicarboxylic acid analogue, is expected to significantly enhance the thermal stability and glass transition temperature of polyester resins. This makes this compound a promising candidate for high-performance applications where thermal resistance is critical. In comparison to other diols:
-
vs. CHDM: BODMD is likely to offer a higher Tg, pushing the performance envelope for applications requiring superior heat resistance.
-
vs. NPG: BODMD provides a substantial increase in rigidity and thermal performance, suitable for applications beyond the scope of conventional NPG-based resins.
-
vs. Isosorbide: While both are bio-based (isosorbide) or potentially bio-derivable rigid diols, the bicyclo[2.2.2]octane structure appears to impart a higher Tg, offering an advantage in high-temperature environments.
For drug development professionals, the use of such rigid diols in biodegradable polyesters could lead to the development of drug delivery systems with enhanced thermal stability and tunable degradation kinetics. Further research into the biocompatibility and degradation profiles of polyesters containing this compound is warranted to fully explore their potential in biomedical applications.
References
- 1. atslab.com [atslab.com]
- 2. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 3. labsinus.com [labsinus.com]
- 4. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 5. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 8. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 9. coirubber.com [coirubber.com]
- 10. store.astm.org [store.astm.org]
- 11. dokumen.pub [dokumen.pub]
Validating the enhanced properties of polymers containing "Bicyclo[2.2.2]octane-1,4-diyldimethanol"
For researchers, scientists, and professionals in drug development, the quest for advanced polymers with superior thermal and mechanical properties is perpetual. This guide provides a comparative analysis of polymers incorporating Bicyclo[2.2.2]octane-1,4-diyldimethanol, a rigid diol, against conventional polymers. The inclusion of this unique monomer leads to significant enhancements in key performance characteristics, paving the way for innovations in demanding applications.
The rigid, three-dimensional structure of this compound imparts significant constraints on the polymer chains, leading to improved thermal stability and mechanical strength when compared to polymers synthesized with more flexible diols, such as 1,4-cyclohexanedimethanol (CHDM). This guide summarizes the key performance enhancements, provides detailed experimental methodologies for their validation, and visually represents the underlying structure-property relationships.
Comparative Performance Data
The introduction of this compound into polyester and polycarbonate backbones results in a marked increase in their thermal properties. The rigid bicyclic structure restricts chain mobility, leading to higher glass transition temperatures (Tg) and enhanced thermal stability.
| Polymer Type | Diol Monomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% wt loss) (°C) |
| Polyester | This compound | 120 - 150 | > 400 |
| 1,4-Cyclohexanedimethanol (CHDM) | 80 - 100 | 350 - 380 | |
| Polycarbonate | This compound | 180 - 210 | > 450 |
| Bisphenol A | 145 - 155 | 400 - 430 |
Note: The data presented are typical values and can vary based on the specific comonomers, polymer molecular weight, and processing conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the enhanced properties of polymers containing this compound.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymers.
Methodology:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in a DSC instrument alongside an empty reference pan.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical cycle involves heating from room temperature to a temperature above the expected Tg at a rate of 10°C/min, holding for 2-5 minutes, cooling back to room temperature at 10°C/min, and then reheating at the same rate.
-
The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Thermal Analysis: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition temperature of the polymers.
Methodology:
-
A polymer sample (10-15 mg) is placed in a TGA sample pan.
-
The sample is heated in a controlled atmosphere (typically nitrogen or air) from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Mechanical Testing: Tensile Properties (ASTM D638)
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the polymers.
Methodology:
-
Dog-bone shaped specimens of the polymer are prepared by injection molding or by machining from a compression-molded plaque, according to the dimensions specified in ASTM D638.[1]
-
The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
The tensile test is performed using a universal testing machine equipped with grips to hold the specimen.
-
The specimen is pulled apart at a constant crosshead speed until it fractures. The load and displacement are recorded throughout the test.
-
Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
Visualizing Structure-Property Relationships
The following diagrams illustrate the key concepts and workflows related to the synthesis and characterization of these advanced polymers.
Caption: Experimental workflow for synthesis and characterization.
References
The Influence of Rigid Diols on Polyester Glass Transition Temperature: A Comparative Guide
The incorporation of rigid diols into polyester backbones is a critical strategy for tuning their thermal properties, most notably the glass transition temperature (Tg). A higher Tg is often desirable for applications requiring dimensional stability at elevated temperatures. This guide provides an objective comparison of the impact of three common rigid diols—1,4-cyclohexanedimethanol (CHDM), isosorbide, and spiroglycol (SPG)—on the Tg of polyethylene terephthalate (PET), polybutylene terephthalate (PBT), and polylactic acid (PLA). The information presented is supported by experimental data from various scientific sources.
Impact on Glass Transition Temperature: A Quantitative Comparison
The introduction of rigid diols disrupts the regular packing of polyester chains, hindering segmental motion and thereby increasing the energy required for the transition from a glassy to a rubbery state. This results in a higher glass transition temperature. The extent of this increase is dependent on the specific diol's structure and its concentration in the polymer backbone.
| Base Polyester | Rigid Diol | Molar Content of Rigid Diol (%) | Glass Transition Temperature (Tg) (°C) |
| PET | None | 0 | ~75-80[1] |
| CHDM | 30-70 | 72-85[2] | |
| Isosorbide | 10 | ~92 | |
| Isosorbide | 20 | ~101[1] | |
| Spiroglycol (SPG) | - | Effective in increasing Tg[3][4] | |
| PBT | None | 0 | ~22-45 |
| Isosorbide | 29 | Increased Tg reported[5] | |
| CHDM | - | Increased Tg reported | |
| PLA | None | 0 | ~55-65 |
| Isosorbide | - | Increased Tg reported[6] |
Structure-Property Relationships
The rigidity of the diol's molecular structure is the primary determinant of its impact on the polyester's Tg.
Caption: Relationship between rigid diol structures and their effect on polyester Tg.
Experimental Protocols
The following are detailed methodologies for the synthesis of copolyesters with rigid diols and the subsequent measurement of their glass transition temperature.
Polyester Synthesis via Melt Polycondensation
This two-step process is a common method for producing polyesters.
a. Esterification/Transesterification:
-
Reactant Charging: The diacid (e.g., terephthalic acid for PET/PBT) or its dimethyl ester (dimethyl terephthalate, DMT) and the diols (a mix of the primary diol like ethylene glycol or butanediol and the rigid diol) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser. A catalyst, such as antimony trioxide or a titanium-based catalyst, is also added.
-
Heating and Reaction: The mixture is heated under a nitrogen atmosphere to a temperature range of 150-220°C.
-
Byproduct Removal: The reaction produces water (for diacid) or methanol (for dimethyl ester), which is continuously removed by distillation and collected. The reaction is monitored by measuring the amount of collected byproduct and is considered complete when the theoretical amount is reached.
b. Polycondensation:
-
Stabilizer Addition: A phosphorus-based stabilizer is added to the reaction mixture to deactivate the catalyst and prevent side reactions.
-
Vacuum Application: The pressure in the reactor is gradually reduced to a high vacuum (typically below 1 Torr).
-
Temperature Increase: The temperature is raised to 260-290°C to facilitate the removal of excess diol and promote chain growth.
-
Viscosity Monitoring: The reaction is monitored by measuring the torque required to stir the molten polymer, which correlates with its viscosity and molecular weight.
-
Termination and Extrusion: Once the desired viscosity is achieved, the reaction is stopped by introducing nitrogen back into the reactor. The molten polyester is then extruded, cooled, and pelletized.
Measurement of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
The following procedure is based on ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.[4][7][8][9]
a. Sample Preparation:
-
A small sample of the polyester (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[10][11][12][13]
-
An empty, sealed aluminum pan is used as a reference.[10][11]
b. DSC Instrument Setup:
-
The DSC instrument is calibrated for temperature and heat flow according to the manufacturer's instructions.
-
A nitrogen purge gas is used to maintain an inert atmosphere in the sample chamber.
c. Thermal Program:
-
First Heating Scan: The sample is heated from room temperature to a temperature well above its expected melting point (e.g., 300°C for PET) at a controlled rate (e.g., 10-20°C/min) to erase the sample's prior thermal history.[7]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10-20°C/min) to a temperature below its expected glass transition temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first scan. The data from this second scan is used to determine the glass transition temperature.
d. Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is typically determined as the midpoint of the transition, where the heat capacity change is half-complete. Various analysis software can automatically calculate the onset, midpoint, and endpoint of the glass transition.[8]
Conclusion
The incorporation of rigid diols such as CHDM, isosorbide, and spiroglycol is a proven and effective method for increasing the glass transition temperature of polyesters. The choice of diol and its concentration allows for the precise tuning of the thermal properties of the resulting copolyester, enabling the development of materials with enhanced heat resistance for a wide range of applications. Isosorbide, with its rigid bicyclic structure, generally imparts the most significant increase in Tg. The experimental protocols outlined provide a standardized approach for the synthesis and characterization of these modified polyesters, ensuring reliable and comparable data for materials development and research.
References
- 1. Designing Biobased Poly(ethylene-co-isosorbide terephthalate) Copolyesters with Tunable Properties and Degradability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Copolymers Based on Poly(Lactic Acid)—Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. roquette.com [roquette.com]
- 4. US8895654B2 - Polyester compositions which comprise spiro-glycol, cyclohexanedimethanol, and terephthalic acid - Google Patents [patents.google.com]
- 5. Modifications of Furan-Based Polyesters with the Use of Rigid Diols [mdpi.com]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 8. smithers.com [smithers.com]
- 9. researchgate.net [researchgate.net]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to the Thermal Degradation of Polyesters Based on Bicyclo[2.2.2]octane-1,4-diyldimethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thermal degradation of polyesters derived from bicyclo[2.2.2]octane-1,4-diyldimethanol. It offers a direct comparison with polyesters based on the structurally similar 1,4-cyclohexanedimethanol, supported by experimental data to highlight the superior thermal stability imparted by the rigid bicyclo[2.2.2]octane moiety. This information is critical for the selection and application of these polymers in fields requiring high-temperature processing or long-term thermal stability, such as in drug delivery systems and advanced materials.
Superior Thermal Stability of Bicyclo[2.2.2]octane-Based Polyesters
Polyesters incorporating the bicyclo[2.2.2]octane ring system in their backbone exhibit significantly enhanced thermal stability compared to their counterparts derived from 1,4-cyclohexanedimethanol. This is attributed to the rigid and symmetrical structure of the bicyclo[2.2.2]octane unit, which restricts segmental mobility and increases the energy required for bond scission.
A key indicator of this enhanced stability is the higher melting point (Tm) observed for polyesters containing the bicyclo[2.2.2]octane moiety. For instance, the terephthalate polyester of 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane displays a remarkably high melting point, exceeding 300°C. In contrast, the analogous polyester synthesized from 1,4-cyclohexanedimethanol has a lower melting point.
The glass transition temperature (Tg) is also notably higher for copolyesters containing dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, with values reaching up to 115°C.[1] The inclusion of the bicyclo[2.2.2]octane ring linearly increases the Tg of copolyesters.[1]
Quantitative Comparison of Thermal Degradation
Thermogravimetric analysis (TGA) provides quantitative data on the thermal degradation profile of polymers. The following table summarizes the key thermal properties of polyesters derived from this compound and 1,4-cyclohexanedimethanol, based on data from seminal work in the field.
| Polymer | Monomers | T₁₀ (°C) | T₅₀ (°C) |
| Poly(bicyclo[2.2.2]octane-1,4-dimethylene terephthalate) | This compound + Terephthalic acid | ~410 | ~450 |
| Poly(1,4-cyclohexanedimethylene terephthalate) | 1,4-Cyclohexanedimethanol + Terephthalic acid | ~390 | ~430 |
T₁₀ and T₅₀ represent the temperatures at which 10% and 50% weight loss occurs, respectively, under a nitrogen atmosphere.
The data clearly indicates that the polyester containing the bicyclo[2.2.2]octane unit requires significantly higher temperatures to initiate and progress through thermal degradation, confirming its superior thermal stability. Maximum thermal stability is achieved when two bicyclic rings are present in the polymer repeating unit.[2]
Experimental Protocols
The following sections detail the methodologies for the synthesis of these polyesters and their thermal analysis.
Synthesis of Polyesters by Melt Polycondensation
A common method for synthesizing these polyesters is through a two-step melt polycondensation process.
Step 1: Esterification
-
The diol (this compound or 1,4-cyclohexanedimethanol) and the diacid or its dimethyl ester (e.g., dimethyl terephthalate) are charged into a reaction vessel in a specific molar ratio (typically with a slight excess of the diol).
-
A catalyst, such as a titanium or tin compound (e.g., titanium(IV) isopropoxide or dibutyltin oxide), is added.
-
The mixture is heated under a nitrogen atmosphere to a temperature in the range of 150-220°C with continuous stirring.
-
The reaction is continued until the theoretical amount of methanol (if starting from a dimethyl ester) or water is collected.
Step 2: Polycondensation
-
A stabilizer (e.g., a phosphite compound) is added to the reaction mixture.
-
The temperature is gradually increased to 250-290°C.
-
A vacuum is slowly applied to remove the excess diol and other volatile byproducts, driving the polymerization reaction forward.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polyester is then extruded, cooled, and pelletized.
Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the polyesters.
-
Instrument: A thermogravimetric analyzer.
-
Sample Size: 5-10 mg of the polymer.
-
Heating Rate: A linear heating rate of 10°C/min or 20°C/min.
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Range: The sample is heated from ambient temperature to approximately 600°C.
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset degradation temperature (the temperature at which significant weight loss begins), the temperature of maximum degradation rate (from the peak of the derivative TGA curve), and the percentage of char residue at the end of the analysis are determined.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.
-
Instrument: A differential scanning calorimeter.
-
Sample Size: 5-10 mg of the polymer, sealed in an aluminum pan.
-
Method:
-
The sample is first heated from ambient temperature to a temperature above its melting point (e.g., 320°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C).
-
Finally, the sample is reheated at the same controlled rate to above its melting point.
-
-
Data Analysis: The Tg is determined from the midpoint of the inflection in the baseline of the second heating scan. The Tm is identified as the peak temperature of the endothermic melting transition in the second heating scan.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the synthesis and analysis of these polyesters.
Caption: Experimental workflow for polyester synthesis and thermal analysis.
Caption: Influence of monomer structure on polyester thermal properties.
References
Safety Operating Guide
Navigating the Disposal of Bicyclo[2.2.2]octane-1,4-diyldimethanol: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals handling Bicyclo[2.2.2]octane-1,4-diyldimethanol (CAS No. 826-45-9), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to the limited publicly available information on specific disposal protocols for this compound, a structured and cautious approach is paramount. This guide provides essential safety information and a procedural workflow to ensure compliant disposal.
In the absence of a specific SDS, a general protocol for managing chemical waste, in direct consultation with your institution's Environmental Health and Safety (EHS) department, must be followed.
Standard Operating Procedure for Disposal
-
Chemical Identification and Hazard Assessment: Confirm the identity of the waste. While specific hazard classifications for this compound are not detailed in readily accessible public records, it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): When handling the chemical for disposal, wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
-
Waste Segregation and Containment:
-
Do not mix this compound waste with other chemical waste unless explicitly approved by your EHS department.
-
Store the waste in a compatible, well-sealed container.
-
The container must be clearly labeled with the full chemical name ("this compound"), CAS number (826-45-9), and any other identifiers required by your institution.
-
-
Consultation and Professional Disposal:
-
Contact your institution's EHS office or an equivalent certified waste disposal service.
-
Provide them with all available information on the chemical.
-
Follow their specific instructions for collection and disposal, which will be in accordance with local, state, and federal regulations.
-
Chemical and Physical Properties Summary
For quick reference, the known properties of this compound are summarized below. The lack of comprehensive public data on its hazards underscores the importance of consulting a supplier-specific SDS.
| Property | Value |
| CAS Number | 826-45-9[1][2] |
| Molecular Formula | C₁₀H₁₈O₂[1] |
| Molecular Weight | 170.25 g/mol [1] |
| Hazard Profile | Not specified in available public documentation. |
| Disposal Guidelines | Refer to supplier's SDS and institutional EHS protocols. |
Disposal Decision Workflow
The following diagram outlines the necessary steps and decision points to ensure the safe and compliant disposal of this compound.
Caption: Decision workflow for the proper disposal of laboratory chemicals.
References
Essential Safety and Logistical Information for Handling Bicyclo[2.2.2]octane-1,4-diyldimethanol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Bicyclo[2.2.2]octane-1,4-diyldimethanol (CAS: 826-45-9), including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat are required. Ensure gloves are inspected prior to use and changed if contaminated. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/aerosols may be generated. |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
Operational and Handling Plan
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the chemical.
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the chemical.
-
Avoid the formation of dust and aerosols.
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage condition is sealed in a dry, room temperature environment.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
This material should be treated as hazardous waste.
Disposal Procedures:
-
Collect waste material in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]
-
Empty containers should be treated as hazardous waste and disposed of accordingly.
Logical Relationship for Safety Measures
Caption: The relationship between chemical hazards and the safety measures implemented to minimize risk.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
